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  • Product: Diethyl difluoro(4-iodophenyl)methylphosphonate

Core Science & Biosynthesis

Foundational

Diethyl difluoro(4-iodophenyl)methylphosphonate CAS 156017-41-3 properties

CAS: 156017-41-3 Formula: C₁₁H₁₄F₂IO₃P Molecular Weight: 390.10 g/mol Executive Summary Diethyl difluoro(4-iodophenyl)methylphosphonate represents a critical building block in modern medicinal chemistry, specifically des...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 156017-41-3 Formula: C₁₁H₁₄F₂IO₃P Molecular Weight: 390.10 g/mol

Executive Summary

Diethyl difluoro(4-iodophenyl)methylphosphonate represents a critical building block in modern medicinal chemistry, specifically designed for the development of phosphate bioisosteres .

In drug discovery, the phosphate group (


) is essential for biological recognition but suffers from poor membrane permeability and rapid enzymatic hydrolysis. The difluoromethylphosphonate  (

) moiety acts as a non-hydrolyzable mimic, where the electronegative fluorine atoms modulate the pKa of the phosphonic acid to closely resemble that of a natural phosphate ester (~pKa₂ 6.5–7.0), unlike the less acidic methylenephosphonates.

This specific derivative (CAS 156017-41-3) is unique because it carries a 4-iodo aryl handle . This allows researchers to install the pre-formed phosphate mimic onto complex drug scaffolds via robust palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), avoiding the harsh conditions typically required to construct the


 bond de novo on sensitive substrates.

Chemical Profile & Physical Properties[1][2][3][4]

Structural Analysis

The molecule consists of three functional domains:

  • Diethyl Phosphonate Ester: Acts as a protecting group for the acidic phosphonate, ensuring solubility in organic solvents during synthesis.

  • Difluoromethylene Bridge (

    
    ):  Provides metabolic stability (blocking 
    
    
    
    -oxidation) and electron-withdrawing effects that lower the pKa of the phosphorus center.
  • 4-Iodophenyl Group: A versatile electrophile for late-stage functionalization.

Physical Properties Table
PropertyValueNote
Appearance Colorless to pale yellow viscous oilMay solidify upon prolonged storage at -20°C
Density ~1.65 g/cm³Estimated based on halogenated phosphonate analogs
Boiling Point >300°C (Predicted)Typically distilled via Kugelrohr at reduced pressure (0.05 mmHg)
Solubility Soluble in CHCl₃, DCM, THF, EtOAcInsoluble in water (until hydrolyzed)
Stability Stable at RT under inert atmosphereSensitive to moisture (slow hydrolysis of esters) and light (C-I bond lability)
Spectroscopic Signature (Diagnostic)
  • ³¹P NMR (CDCl₃):

    
     ppm (triplet, 
    
    
    
    ). The triplet splitting confirms the direct attachment to the
    
    
    group.
  • ¹⁹F NMR (CDCl₃):

    
     ppm (doublet, 
    
    
    
    ).
  • ¹H NMR (CDCl₃):

    • 
       (d, 2H, Ar-H ortho to I)
      
    • 
       (d, 2H, Ar-H meta to I)
      
    • 
       (m, 4H, 
      
      
      
      )
    • 
       (t, 6H, 
      
      
      
      )

Synthetic Utility & Experimental Protocols

The synthesis of CAS 156017-41-3 is non-trivial due to the need to selectively introduce the difluoromethylphosphonate group while preserving the iodine handle. The most robust industrial method involves a Copper-Mediated Cross-Coupling using a zinc-phosphonate reagent.

Synthesis Workflow Diagram

SynthesisWorkflow Start Diethyl (bromodifluoromethyl) phosphonate ZnReagent Zn-Reagent (BrZnCF2PO(OEt)2) Start->ZnReagent Activation (RT) Zn Zn Dust / THF Zn->ZnReagent Product CAS 156017-41-3 (Target) ZnReagent->Product Coupling (40°C) Substrate 1,4-Diiodobenzene (Excess) Substrate->Product Catalyst CuBr (1.0 eq) Catalyst->Product Mediator

Figure 1: Selective synthesis via Negishi-type cross-coupling. The use of excess diiodobenzene prevents polymerization.

Detailed Protocol: Preparation from 1,4-Diiodobenzene

Objective: Synthesis of Diethyl difluoro(4-iodophenyl)methylphosphonate via Zinc-Copper coupling.

Reagents:

  • Diethyl (bromodifluoromethyl)phosphonate (1.0 eq)

  • 1,4-Diiodobenzene (3.0 eq) – Excess is critical to favor mono-substitution.

  • Zinc dust (1.2 eq, acid-washed/activated)

  • CuBr (1.0 eq)

  • Solvent: Anhydrous THF or DMAc.

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc dust in anhydrous THF. Add TMSCl (0.05 eq) to activate the surface.

  • Reagent Formation: Add Diethyl (bromodifluoromethyl)phosphonate dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 1 hour. The disappearance of the bromide starting material can be monitored by ¹⁹F NMR (shift from -60 ppm to -125 ppm for the Zn species).

  • Coupling: In a separate vessel, dissolve 1,4-Diiodobenzene (3.0 eq) and CuBr (1.0 eq) in THF.

  • Addition: Cannulate the organozinc solution into the copper/iodide mixture slowly at RT.

  • Reaction: Heat the mixture to 40–50°C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil contains the product and unreacted 1,4-diiodobenzene. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 60:40). The diiodide elutes first (non-polar), followed by the phosphonate product.

Self-Validating Checkpoint:

  • TLC: Product

    
     (50% EtOAc/Hexanes). 1,4-diiodobenzene 
    
    
    
    .
  • NMR: Check for the retention of the para-substituted aromatic pattern. Loss of symmetry in the aromatic region indicates successful mono-substitution.

Applications in Drug Discovery[1][5]

Phosphate Bioisosterism Mechanism

The primary utility of this compound is targeting Protein Tyrosine Phosphatases (PTPs) , such as PTP1B (a target for diabetes and obesity).

  • The Challenge: PTP active sites are positively charged pockets evolved to bind the phosphate dianion (

    
    ).
    
  • The Solution: The

    
     group pulls electron density from the phosphorus, lowering the pKa of the phosphonic acid to ~6.5. This ensures the molecule exists as a dianion at physiological pH (7.4), maintaining high affinity for the PTP active site while resisting cleavage by the enzyme.
    
Late-Stage Functionalization Workflow

Researchers use CAS 156017-41-3 to "snap" a phosphate mimic onto a drug lead using the iodine handle.

ApplicationWorkflow DrugCore Drug Scaffold-Boronic Acid (R-B(OH)2) Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) DrugCore->Suzuki Linker CAS 156017-41-3 (Iodo-Linker) Linker->Suzuki ProtectedDrug Protected Phosphonate (R-Ar-CF2-PO(OEt)2) Suzuki->ProtectedDrug Deprotection Hydrolysis (TMSBr / DCM) ProtectedDrug->Deprotection Ester Cleavage ActiveDrug Active PTP Inhibitor (R-Ar-CF2-PO3H2) Deprotection->ActiveDrug Bioactive Form

Figure 2: Modular assembly of phosphatase inhibitors. The iodine handle allows the difluoromethylphosphonate to be introduced at the final stages of synthesis.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.

  • Chemical Compatibility: Avoid strong oxidizing agents. The phosphonate esters are stable to mild acid/base but will hydrolyze under forcing conditions (e.g., refluxing HCl).

References

  • Synthesis of Aryl(difluoromethyl)

    • Title: Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate.[2][3]

    • Source:Molecules (2018).[2]

    • URL:[Link]

  • Bioisosterism & PTP1B Inhibition

    • Title: Phosphate bioisosteres in medicinal chemistry.[4][5]

    • Source:Journal of Medicinal Chemistry (Review).
    • URL:[Link]

  • General Reactivity of Difluoromethylphosphonates

    • Title: Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides.[6][7]

    • Source:Journal of the American Chemical Society (Hartwig Group).
    • URL:[Link]

Sources

Exploratory

Engineering Non-Hydrolyzable Phosphotyrosine Mimetics: A Technical Guide

Executive Summary Phosphotyrosine (pTyr) signaling is the central switching mechanism for cellular growth, differentiation, and metabolism.[1] However, native pTyr residues are unsuitable for drug development due to two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphotyrosine (pTyr) signaling is the central switching mechanism for cellular growth, differentiation, and metabolism.[1] However, native pTyr residues are unsuitable for drug development due to two fatal flaws: rapid hydrolysis by protein tyrosine phosphatases (PTPs) and poor membrane permeability caused by their dianionic nature.

This guide details the engineering of non-hydrolyzable pTyr mimetics , focusing on the industry gold standard: 4-phosphonodifluoromethyl-phenylalanine (F2Pmp) . We will explore the physicochemical rationale behind F2Pmp, its synthesis, and the critical "prodrug" strategies required to transition these molecules from in vitro tools to cellularly active compounds.

Part 1: The Biological Imperative & The pKa Paradox

The fundamental challenge in mimicking pTyr is not just shape; it is electrostatics. The phosphate group of pTyr exists as a dianion at physiological pH (pKa₂ ≈ 6.0). This dianion is essential for high-affinity hydrogen bonding with the arginine-rich pockets of SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains.

The Failure of Simple Mimetics

Early attempts replaced the phosphate ester oxygen with a methylene group (–CH₂–) to create Pmp (Phosphonomethyl phenylalanine) . While hydrolytically stable, Pmp failed as a universal mimetic.

  • The Cause: The methylene group is less electronegative than oxygen. This raises the pKa₂ of the phosphonate to ~7.6.

  • The Consequence: At physiological pH (7.4), Pmp exists largely as a mono-anion.

  • The Result: Drastic loss of binding affinity (often >100-fold reduction) because the SH2 domain requires a dianion.

The F2Pmp Solution

The introduction of two fluorine atoms (–CF₂–) adjacent to the phosphorus atom solves this problem. Fluorine's high electronegativity inductively withdraws electron density, lowering the pKa₂ back to ~6.0, effectively restoring the dianionic state at physiological pH while maintaining hydrolytic stability.

ChemicalLogic pTyr Native pTyr (O-P Bond) Hydrolysis Rapid Hydrolysis (Phosphatases) pTyr->Hydrolysis In vivo instability Pmp Pmp Mimetic (CH2-P Bond) pTyr->Pmp Chemical Modification F2Pmp F2Pmp Mimetic (CF2-P Bond) pTyr->F2Pmp Fluorine Substitution pKa_Fail pKa ~7.6 (Mono-anion @ pH 7.4) Pmp->pKa_Fail Loss of Potency Success pKa ~6.0 (Dianion @ pH 7.4) Hydrolytically Stable F2Pmp->Success Retains Binding

Figure 1: The physicochemical logic driving the evolution from pTyr to F2Pmp. Note the critical role of pKa modulation.

Part 2: Chemical Design & Synthesis Strategies[1][2][3]

While F2Pmp is the gold standard, its synthesis is non-trivial. For medicinal chemistry campaigns, the most efficient route is the incorporation of pre-synthesized Fmoc-F2Pmp-OH building blocks into Solid Phase Peptide Synthesis (SPPS).

1. Synthesis of the Building Block (Burke Protocol)

The synthesis of the Fmoc-F2Pmp moiety typically involves electrophilic fluorination or the coupling of a lithiated difluoromethanephosphonate species with an aldehyde.

  • Key Reagent: Diethyl (difluoromethyl)phosphonate.

  • Critical Step: The "Burke" approach often utilizes a palladium-catalyzed cross-coupling to install the difluorophosphonate group onto a tyrosine-like scaffold.

2. Prodrug Strategies for Bioavailability

Even with F2Pmp, the molecule remains a dianion, making it impermeable to cell membranes. To achieve cellular activity, the phosphonate charges must be masked.

  • POM/SOM Esters: Pivaloyloxymethyl (POM) or pivaloyloxyethyl (POC) esters are standard. These are lipophilic, allowing passive diffusion. Once inside the cell, ubiquitous esterases cleave the masking groups, trapping the active dianion intracellularly.

Comparative Data: Binding vs. Stability

Compound ClassLinkerpKa₂Hydrolytic StabilitySH2 Binding Affinity (Relative)Membrane Permeability
Native pTyr –O–~6.0Low (< 10 min)1.0 (Reference)Poor
Pmp –CH₂–~7.6High (> 24 hrs)0.01 - 0.1Poor
F2Pmp –CF₂–~6.0High (> 24 hrs)0.5 - 2.0Poor
F2Pmp-POM –CF₂–N/AHighInactive (Prodrug)High
Part 3: Experimental Protocol - SPPS Incorporation

This protocol details the incorporation of Fmoc-F2Pmp-OH into a peptide sequence using standard Fmoc chemistry. This is the most common workflow for generating SH2 probes.

Objective: Synthesize a STAT3-inhibitory peptide (Sequence: Ac-GpYLPQTV-NH₂) using F2Pmp.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).

  • Building Block: Fmoc-F2Pmp(OEt)₂-OH (Diethyl ester protected) or Fmoc-F2Pmp-OH (Free acid). Note: Using the diethyl ester requires harsh cleavage conditions (TMSBr); the free acid is preferred if available.

  • Coupling Agents: HATU / HOAt (preferred over HBTU for sterically hindered amino acids).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 100 mg resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Standard Coupling (C-terminal residues):

    • Dissolve Fmoc-AA (5 eq), HBTU (4.9 eq), and DIPEA (10 eq) in DMF.

    • Add to resin. Shake for 45 min at RT.

    • Repeat for V, T, Q, P, L.

  • Critical Step: Coupling Fmoc-F2Pmp-OH:

    • Rationale: The difluoromethylene group adds steric bulk. Standard coupling may be sluggish.

    • Mix: Fmoc-F2Pmp-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) in minimal DMF.

    • Reaction: Double couple! Shake for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

    • QC: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure completion.

  • Final Cleavage (If using free acid F2Pmp):

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Incubate for 3 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Start Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Next AA is F2Pmp? Deprotect->Decision Couple_Std Standard AA Coupling (HBTU/DIPEA) Couple_Std->Deprotect Decision->Couple_Std No Couple_F2Pmp CRITICAL STEP Coupling Fmoc-F2Pmp (HATU/HOAt - Double Couple) Decision->Couple_F2Pmp Yes Couple_F2Pmp->Deprotect Continue Synthesis Cleavage TFA Cleavage & Purification Couple_F2Pmp->Cleavage End of Seq

Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the modified protocol required for the sterically hindered F2Pmp residue.

Part 4: Case Study - STAT3 Inhibition

Context: Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in many cancers. It dimerizes via reciprocal pTyr-SH2 domain interactions.

The Challenge: Developing a direct inhibitor of the STAT3 SH2 domain.[2] The Solution: ISS-610, a derivative utilizing the F2Pmp mimetic.

  • Design: Researchers started with the native peptide sequence derived from the STAT3 receptor.

  • Substitution: The pTyr residue was replaced with F2Pmp to prevent degradation by phosphatases in the tumor microenvironment.

  • Optimization: While F2Pmp provided stability, the peptide was impermeable.

  • Prodrug: The phosphonate was capped with POM esters.

  • Result: The prodrug (ISS-610-POM) showed potent inhibition of STAT3 dimerization in whole cells, with an IC50 significantly lower than the free acid, confirming the necessity of the charge-masking strategy for cellular efficacy.

References
  • Burke, T. R., et al. (2006).[3] "Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp): A Useful Phosphotyrosyl Mimetic." Current Topics in Medicinal Chemistry. Link

  • Qiu, W., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." RSC Medicinal Chemistry.[4] Link

  • Mandal, P. K., et al. (2011). "Structure-Activity Studies of Phosphonodifluoromethyl Phenylalanine (F2Pmp)-Containing SH2 Domain Ligands." Journal of Medicinal Chemistry. Link

  • He, Y., et al. (2016). "Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs."[5][6] Current Medicinal Chemistry. Link

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 4-Iodophenyl Difluoromethylphosphonate and its Core Precursors

Executive Summary This technical guide provides an in-depth analysis of the synthetic precursors and strategies for preparing 4-iodophenyl difluoromethylphosphonate. This molecule is of significant interest to researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the synthetic precursors and strategies for preparing 4-iodophenyl difluoromethylphosphonate. This molecule is of significant interest to researchers in drug discovery and medicinal chemistry due to its unique combination of a non-hydrolyzable difluoromethylphosphonate moiety, which acts as a phosphate bioisostere, and a versatile 4-iodophenyl group, which serves as a handle for late-stage molecular elaboration via cross-coupling chemistry. We will dissect the synthetic challenges, focusing on a robust and convergent strategy that relies on the coupling of two primary precursor synthons: a nucleophilic 4-iodophenyl species and an electrophilic difluoromethylphosphonate reagent. This document provides detailed, field-proven protocols, explains the causal reasoning behind experimental choices, and outlines alternative approaches to offer a comprehensive resource for scientists in the field.

Introduction: The Strategic Importance of 4-Iodophenyl Difluoromethylphosphonate

In modern drug development, the modulation of signaling pathways often involves targeting phosphorylated proteins. However, phosphate esters are metabolically labile, suffering from rapid hydrolysis by phosphatases in vivo. The difluoromethylphosphonate (-CF₂P(O)(OR)₂) group has emerged as a critical tool to overcome this limitation. It serves as a non-hydrolyzable isostere of a phosphate group, mimicking its geometry and electrostatic profile while offering superior metabolic stability.[1][2]

The strategic incorporation of a 4-iodophenyl ring provides a second, equally powerful advantage. The carbon-iodine bond is a highly effective functional handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings.[3][4] This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The combination of these two functionalities in a single molecule makes 4-iodophenyl difluoromethylphosphonate a valuable building block for creating sophisticated probes and drug candidates.

Retrosynthetic Analysis & Core Precursors

A logical synthesis of the target molecule, diethyl (difluoro(4-iodophenyl)methyl)phosphonate, involves a convergent approach where two key fragments are prepared separately and then combined. The most synthetically viable disconnection is at the C-C bond between the aromatic ring and the difluoromethyl group. This leads to a strategy involving a nucleophilic aryl synthon and an electrophilic phosphonate synthon.

G Target Diethyl (difluoro(4-iodophenyl)methyl)phosphonate Disconnect Key Disconnection (Aryl-CF₂ Bond Formation) Target->Disconnect Aryl 4-Iodophenyl Nucleophile [Ar⁻] Disconnect->Aryl Synthon 1 Phosphonate Electrophilic CF₂-Phosphonate [⁺CF₂P(O)(OEt)₂] Disconnect->Phosphonate Synthon 2 Grignard Precursor: 4-Iodophenylmagnesium Bromide (from 4-Iodobenzene) Aryl->Grignard is derived from Bromophosphonate Precursor: Diethyl (Bromodifluoromethyl)phosphonate Phosphonate->Bromophosphonate is derived from

Figure 1: Retrosynthetic analysis identifying the key precursor fragments.

This analysis identifies two critical precursors that form the foundation of our primary synthetic strategy:

  • A Nucleophilic 4-Iodophenyl Reagent: Most commonly, a Grignard reagent (4-iodophenylmagnesium halide) or an organolithium species.

  • An Electrophilic Difluoromethylphosphonate Reagent: Diethyl (bromodifluoromethyl)phosphonate is an ideal candidate, serving as a source of the [⁺CF₂P(O)(OEt)₂] synthon.

Synthesis of Primary Precursors

The success of the convergent synthesis hinges on the efficient and reliable preparation of the two key building blocks.

The Aryl Synthon: 4-Iodophenylmagnesium Bromide

The preparation of a Grignard reagent from an aryl halide is a foundational reaction in organic synthesis. 4-Iodobenzene is commercially available and serves as an excellent starting material due to the high reactivity of the C-I bond.

Experimental Protocol 1: Preparation of 4-Iodophenylmagnesium Bromide

  • Materials: Magnesium turnings, iodine (crystal), 4-iodobenzene, anhydrous tetrahydrofuran (THF).

  • Methodology:

    • Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer with magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask. The purple vapor and subsequent disappearance of color upon gentle heating indicate the activation of the magnesium surface.

    • Add a small portion of a solution of 4-iodobenzene (1.0 equivalent) in anhydrous THF via an addition funnel.

    • Initiate the reaction by gentle heating. The onset of a spontaneous reflux indicates successful initiation.

    • Once initiated, add the remaining 4-iodobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Self-Validation: The resulting dark grey or brown solution of the Grignard reagent should be used immediately. Its concentration can be determined via titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before use in the subsequent coupling step.

The Phosphonate Synthon: Diethyl (Bromodifluoromethyl)phosphonate

This crucial electrophilic precursor is synthesized via a Michaelis-Arbuzov reaction between triethyl phosphite and dibromodifluoromethane.[5][6][7] The reaction proceeds through the nucleophilic attack of the phosphorus atom on one of the bromine-bearing carbons, followed by the dealkylation of the resulting phosphonium salt.

Experimental Protocol 2: Synthesis of Diethyl (Bromodifluoromethyl)phosphonate [5]

  • Materials: Triethyl phosphite, dibromodifluoromethane, anhydrous diethyl ether.

  • Methodology:

    • To a solution of triethyl phosphite (0.925 mol) in anhydrous diethyl ether (450 mL) under an inert atmosphere, slowly add dibromodifluoromethane (1.0 mol) dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 20 hours.

    • Monitor the reaction progress by GC-MS or ³¹P NMR spectroscopy.

    • Upon completion, allow the mixture to cool to room temperature. Remove the volatile solvent and excess reagents by distillation under reduced pressure.

    • The desired product is then purified by fractional distillation under high vacuum.

  • Trustworthiness: The purity of the final product is critical for the subsequent coupling reaction. The structure should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P).

Parameter Value Reference
Typical Yield ~96%[5]
Appearance Colorless Liquid
Boiling Point 50-52 °C @ 1 mmHg[5]
¹H NMR (CDCl₃) δ 4.35 (m, 4H), 1.35 (m, 6H)[5]
Density 1.503 g/mL at 25 °C[2]
Table 1: Physical and Spectroscopic Data for Diethyl (Bromodifluoromethyl)phosphonate.

Convergent Synthesis of 4-Iodophenyl Difluoromethylphosphonate

With both precursors in hand, the final step is the formation of the aryl-CF₂ bond. This is achieved by reacting the nucleophilic Grignard reagent with the electrophilic brominated phosphonate.

The Cross-Coupling Strategy
  • Causality: The Grignard reagent possesses a highly polarized carbon-magnesium bond, rendering the aryl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of the bromodifluoromethylphosphonate, displacing the bromide leaving group to form the new carbon-carbon bond. The reaction is typically performed at low temperatures to prevent side reactions, such as the decomposition of the Grignard reagent or attack at the phosphorus center.

G cluster_0 Aryl Precursor Synthesis cluster_1 Phosphonate Precursor Synthesis Iodobenzene 4-Iodobenzene Mg Mg turnings (Anhydrous THF) Iodobenzene->Mg Grignard 4-Iodophenylmagnesium Bromide Mg->Grignard Coupling Grignard Cross-Coupling Grignard->Coupling Phosphite Triethyl Phosphite Bromophosphonate Diethyl (Bromodifluoromethyl)- phosphonate Phosphite->Bromophosphonate Bromoalkane Dibromodifluoromethane Bromoalkane->Phosphite Arbuzov Reaction Bromophosphonate->Coupling Target 4-Iodophenyl Difluoromethylphosphonate Coupling->Target

Figure 2: Workflow for the convergent synthesis of the target molecule.

Experimental Protocol 3: Synthesis of Diethyl (difluoro(4-iodophenyl)methyl)phosphonate

  • Materials: Solution of 4-iodophenylmagnesium bromide in THF, diethyl (bromodifluoromethyl)phosphonate, anhydrous THF.

  • Methodology:

    • In a flame-dried, multi-neck flask under an inert atmosphere, add a solution of diethyl (bromodifluoromethyl)phosphonate (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the previously prepared solution of 4-iodophenylmagnesium bromide (1.1 equivalents) dropwise via a cannula or syringe, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.

    • Slowly warm the reaction mixture to room temperature and stir overnight.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the final product.

Alternative Precursors and Strategies

While the convergent Grignard strategy is highly effective, it is valuable for the research scientist to be aware of alternative pathways, which may be advantageous in specific contexts.

  • The Aldehyde Route: This strategy begins with 4-iodobenzaldehyde.[8][9][10] A common approach is the Pudovik reaction, where the aldehyde reacts with diethyl phosphite to form an α-hydroxy phosphonate. However, this intermediate then requires a challenging two-step conversion of the hydroxyl group to a difluoro group, often using harsh fluorinating agents like DAST (diethylaminosulfur trifluoride), which can have substrate scope limitations and safety concerns.

  • The Benzyl Halide Route: Another approach involves the Michaelis-Arbuzov reaction of 4-iodobenzyl bromide with triethyl phosphite.[11] This reliably forms diethyl (4-iodobenzyl)phosphonate.[12] The primary challenge then becomes the difluorination of the benzylic carbon. This transformation is non-trivial and typically requires radical bromination followed by a halogen exchange reaction or other specialized fluorination methods, adding significant complexity and steps to the overall synthesis.[13]

Summary and Future Perspectives

The synthesis of 4-iodophenyl difluoromethylphosphonate is most efficiently achieved through a convergent strategy that couples a nucleophilic 4-iodophenyl Grignard reagent with the electrophilic precursor, diethyl (bromodifluoromethyl)phosphonate. This approach relies on the robust and scalable preparation of these two key precursors. The final product is a highly valuable building block, poised for immediate use in medicinal chemistry programs. The 4-iodo group can be readily transformed via palladium-catalyzed reactions to install a wide range of functionalities, enabling the exploration of chemical space around a stable phosphonate core. This guide provides the foundational protocols and scientific rationale necessary for researchers to confidently synthesize and utilize this important compound in their work.

References

  • Diethyl Difluoromethylphosphonate: Properties, Applications, and Importance in Fluorochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Michaelis–Arbuzov reaction . Wikipedia. [Link]

  • Formation of phosphonate esters with the Arbuzov reaction . YouTube. [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction . MDPI. [Link]

  • 4-Iodobenzyl alcohol | C7H7IO | CID 29012 . PubChem. [Link]

  • 4-Iodobenzaldehyde | C7H5IO | CID 96657 . PubChem. [Link]

  • A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System . Frontiers in Chemistry. [Link]

  • Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres . RSC Publishing. [Link]

  • 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions . Forschungszentrum Jülich. [Link]

  • Synthesis of p-iodobenzyl alcohol . PrepChem.com. [Link]

  • Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation . PubMed. [Link]

Sources

Exploratory

Metabolic Stability of Difluoromethylphosphonate vs. Phosphate: A Technical Guide

Executive Directive: The Bioisostere Imperative In the design of nucleotide analogues and phosphopeptide mimetics, the phosphate group ( ) is the ultimate "Achilles' heel." While essential for high-affinity binding to ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Bioisostere Imperative

In the design of nucleotide analogues and phosphopeptide mimetics, the phosphate group (


) is the ultimate "Achilles' heel." While essential for high-affinity binding to kinases and phosphatases, it renders molecules metabolically labile (rapid hydrolysis by phosphatases) and membrane-impermeable (high polarity).

The difluoromethylphosphonate (DFMP) moiety (


) represents the gold standard bioisostere. Unlike the methylene phosphonate (

), which suffers from a significantly higher pKa (reducing anionic character at physiological pH), the DFMP group leverages the high electronegativity of fluorine to suppress the pKa, restoring the ionization state required for molecular recognition while rendering the P-C bond completely inert to hydrolytic cleavage.

This guide details the physicochemical justification, metabolic resistance mechanisms, and validation protocols for deploying DFMP in drug discovery.

Physicochemical Basis of Isosterism

To successfully replace a phosphate, the surrogate must mimic its electrostatics and steric volume without carrying its liability.

The Fluorine Effect on Acidity (pKa)

The critical failure of simple methylene phosphonates (


) is their basicity. The pKa2 of a phosphate monoester is typically ~6.4–6.7. A methylene phosphonate has a pKa2 ~7.6–8.0. At physiological pH (7.4), a significant fraction of the methylene analogue exists as the mono-anion, whereas the natural phosphate is a di-anion.

The difluoromethyl group corrects this. The two fluorine atoms exert a strong inductive electron-withdrawing effect (


), pulling electron density away from the phosphorus center. This stabilizes the conjugate base, lowering the pKa2 to ~5.4–5.6, ensuring the group remains fully ionized (di-anionic) in vivo, perfectly mimicking the phosphate charge state.
Structural Comparison Data[1]
FeaturePhosphate Monoester (

)
Difluoromethylphosphonate (

)
Methylene Phosphonate (

)
Impact on Drug Design
Bridging Atom OxygenCarbon (

)
Carbon (

)
P-C bond is non-hydrolyzable.
pKa2 6.4 – 6.75.4 – 5.8 7.6 – 8.0DFMP matches Phosphate charge state at pH 7.4.
Bond Angle



DFMP is slightly more tetrahedral but sterically compatible.
Bond Length



P-C is longer, but F-atoms fill the "oxygen void" sterically.
Metabolic

Minutes (in lysate)> 24 Hours > 24 HoursDFMP provides extended residence time.
Visualizing the Electronic Mimicry

The following diagram illustrates the structural and electronic relationship between the natural substrate and the bioisostere.

Bioisostere_Comparison Phosphate Natural Phosphate (R-O-PO3) High Lability Methylene Methylene Phosphonate (R-CH2-PO3) Wrong pKa (~7.8) Phosphate->Methylene Replace O with C (Gains Stability, Loses Acidity) Properties Target Properties: 1. Tetrahedral Geometry 2. Dianionic at pH 7.4 3. Hydrolytic Stability Phosphate->Properties Fails Stability DFMP Difluoromethylphosphonate (R-CF2-PO3) Ideal Bioisostere Methylene->DFMP Add 2 Fluorines (Restores Acidity via Inductive Effect) Methylene->Properties Fails Acidity DFMP->Properties Matches All Criteria

Figure 1: Evolution of the phosphate bioisostere. The addition of fluorine atoms corrects the pKa shift caused by the carbon substitution.

Mechanisms of Metabolic Stability[2][3]

The primary driver for using DFMP is resistance to Phosphatases (e.g., Alkaline Phosphatase, PTP1B).

The Hydrolysis Blockade

Phosphatases operate via a nucleophilic attack on the phosphorus atom, requiring a leaving group capable of departing.

  • Natural Phosphate: The

    
     bond is scissile. The enzyme facilitates the departure of the alcohol (
    
    
    
    ) leaving group.
  • DFMP: The

    
     bond is chemically inert to this mechanism. The energy required to cleave a 
    
    
    
    bond under physiological conditions is prohibitively high. Furthermore, the
    
    
    group is not a leaving group.
Resistance to Oxidative Metabolism

While the


 bond resists hydrolysis, the 

bonds in simple alkyl phosphonates can be susceptible to Cytochrome P450 oxidation (hydroxylation). The

bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol). Replacing

with

blocks this oxidative degradation pathway, rendering the linker metabolically "silent."

Experimental Protocol: Validation of Stability

Objective: To definitively prove the metabolic stability of a DFMP-containing lead compound compared to its phosphate analogue using


 NMR.

Why NMR? Unlike colorimetric assays (Malachite Green) which only detect released inorganic phosphate (


), 

NMR allows you to observe the intact species and distinct degradation products in real-time without destructive processing.
Materials
  • Enzyme: Calf Intestinal Alkaline Phosphatase (CIAP) or Recombinant Human PTP1B.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
     (essential cofactor).
    
  • Substrate: 5 mM Phosphate Analogue (Control) and 5 mM DFMP Analogue (Test).

  • Internal Standard: Methylene diphosphonic acid (distinct shift, inert).

  • Instrument: 400 MHz (or higher) NMR with a phosphorus probe.

Step-by-Step Workflow
  • Baseline Scan (

    
    ): 
    
    • Dissolve 5 mM substrate in Buffer containing 10%

      
       (for lock).
      
    • Add Internal Standard.

    • Acquire

      
       NMR spectrum (proton-decoupled).
      
    • Expected Shifts: Phosphate monoesters

      
       ppm; DFMP 
      
      
      
      ppm (triplet due to
      
      
      coupling,
      
      
      ).
  • Enzymatic Initiation:

    • Add 10 Units of CIAP directly to the NMR tube.

    • Invert gently to mix. Maintain temperature at 37°C.

  • Kinetic Monitoring:

    • Acquire spectra every 15 minutes for 4 hours, then at 24 hours.

  • Data Analysis:

    • Phosphate Control: Look for the disappearance of the ester peak and the appearance of the Inorganic Phosphate (

      
      ) peak at 
      
      
      
      ppm.
    • DFMP Test: The triplet signal should remain constant relative to the internal standard. No new peaks should appear.

Decision Logic & Workflow Diagram

Stability_Workflow Start Start: Candidate Molecule Assay Incubate with Phosphatase/Microsomes Start->Assay Detection 31P NMR Analysis Assay->Detection Result_A Signal Shifts to Pi (P-O Cleavage) Detection->Result_A Phosphate Control Result_B Signal Stable (Triplet Retained) Detection->Result_B DFMP Analogue Decision_Fail FAIL: Metabolically Labile Result_A->Decision_Fail Decision_Pass PASS: Proceed to DMPK Result_B->Decision_Pass

Figure 2: Screening workflow for validating phosphatase resistance.

Synthetic Accessibility (Brief Guide)

Synthesizing DFMP analogues is more challenging than standard phosphorylation. The two primary routes utilized in high-value applications are:

  • Burton-DJ Reagents:

    • Utilizes diethyl (difluoromethyl)phosphonate reagents.

    • Mechanism:[1][2][3][4][5]

      
       or 
      
      
      
      -mediated coupling of the phosphonate-CF2-halide to an electrophile (e.g., aldehyde or halide).
    • Citation: This approach was pioneered by Burton and later refined for biological applications.

  • Nucleophilic Difluoromethylation:

    • Uses silicon-based reagents (e.g.,

      
      ) to attack electrophiles under specific Lewis acid catalysis.
      

Critical Note: Always protect the phosphonate esters (as diethyl or dimethyl esters) during synthesis. The final step is usually a deprotection using bromotrimethylsilane (TMSBr) to reveal the free phosphonic acid.

References

  • Blackburn, G. M. (1981). Phosphonates as analogues of biological phosphates.[1] Chem. Ind., 134–138. (Seminal work establishing the P-C vs P-O stability concept).

  • McKenna, C. E., et al. (1988). Synthesis of

    
    -difluoroalkylphosphonates. Tetrahedron Letters, 29(15), 1723-1726. 
    
  • Berkowitz, D. B., et al. (2000). -Fluorinated Phosphonates in Organic Synthesis. Journal of Fluorine Chemistry, 112(1), 13-33. (Review of synthetic methods and pKa properties).
  • Bhattarai, P., et al. (2015). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 58(15).

  • Heugebaert, T. S. A., et al. (2010). Synthesis of phosphonic acid analogues of nucleic acids. Mini-Reviews in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling of diethyl difluoro(4-iodophenyl)methylphosphonate

Application Note: Precision Suzuki-Miyaura Coupling of Diethyl Difluoro(4-iodophenyl)methylphosphonate Executive Summary This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of diethyl difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of Diethyl Difluoro(4-iodophenyl)methylphosphonate

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of diethyl difluoro(4-iodophenyl)methylphosphonate (CAS 156017-41-3). This substrate is a critical building block in medicinal chemistry, specifically for the synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . The difluoromethylphosphonate (


) moiety acts as a non-hydrolyzable, metabolically stable bioisostere of the phosphate group in phosphotyrosine (pTyr).

Key Technical Insight: The electron-withdrawing nature of the para-difluoromethylphosphonate group activates the C-I bond for rapid oxidative addition. However, the protocol must balance this reactivity with the potential lability of the phosphonate esters under harsh basic conditions. This guide provides a robust, high-yielding methodology using Pd(dppf)Cl₂ in a biphasic system.

Scientific Foundation & Mechanism

The Substrate: Electronic & Steric Profile
  • Activation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This lowers the electron density of the aryl ring, facilitating the oxidative addition of Pd(0) into the C-I bond compared to neutral aryl iodides.
  • Stability: While the C-P bond is robust, the ethyl esters are susceptible to hydrolysis if exposed to strong hydroxide bases (NaOH/KOH) at high temperatures. Carbonate or phosphate bases are preferred to maintain the diester integrity for easier purification.

Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The choice of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is strategic; the large bite angle of the dppf ligand promotes the reductive elimination step, which can be rate-limiting for bulky biaryl products.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Ar-I (Substrate) PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar TransMet Transmetalation (Rate Determining) PdII_Ar->TransMet + Ar'-B(OH)2 + Base PdII_Biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (PTP1B Inhibitor Precursor) RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation of the aryl iodide by the difluoromethylphosphonate group.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (Ar-I)1.0ElectrophileDiethyl difluoro(4-iodophenyl)methylphosphonate
Boronic Acid (Ar'-B(OH)₂)1.2 - 1.5NucleophilePhenyl, biphenyl, or heterocyclic boronic acids
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust, air-stable precatalyst
K₂CO₃ 2.0 - 3.0BaseMild base; prevents ester hydrolysis
1,4-Dioxane / Water 4:1 v/vSolventEnsures solubility of polar phosphonate
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 25 mL round-bottom flask or microwave vial, charge the Substrate (1.0 mmol, 390 mg) and the Aryl Boronic Acid (1.2 mmol).

  • Add Pd(dppf)Cl₂ · DCM (25 mg, 3 mol%).

  • Evacuate and backfill the flask with Nitrogen (

    
    ) or Argon three times to remove oxygen. Note: Oxygen causes homocoupling of the boronic acid.
    

Step 2: Solvent & Base Addition

  • Add degassed 1,4-Dioxane (4 mL).

  • Add a degassed aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol).

  • Seal the vessel. If using a standard flask, equip with a reflux condenser under

    
     balloon.
    

Step 3: Reaction

  • Heat the mixture to 80–90°C .

  • Stir vigorously (800 rpm) for 4–12 hours .

  • Monitoring: Check by TLC (Solvent: 50% EtOAc/Hexane) or LC-MS. The phosphonate group is UV active. Look for the disappearance of the iodide (

    
     in 1:1 EtOAc/Hex) and appearance of a more polar fluorescent spot.
    

Step 4: Workup & Purification

  • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

  • Separate layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Combine organics, wash with Brine , and dry over anhydrous Na₂SO₄ .

  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Note: Phosphonates often streak on silica. If streaking occurs, add 1% Methanol to the eluent.

Optimization & Troubleshooting

Common Issues and Solutions
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure or catalyst poisoning.[1]Switch to Pd(PPh₃)₄ (5 mol%) or increase temp to 100°C. Ensure inert atmosphere.
Hydrolysis (Acid formation) Base is too strong or reaction too long.Switch base to K₃PO₄ or anhydrous CsF in dry Dioxane.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use Pd(OAc)₂ / SPhos system; lower temp to 60°C; use excess boronic acid (2.0 equiv).
Homocoupling (Ar'-Ar') Oxygen presence.[1][2]Degas solvents rigorously (sparge with Ar for 15 min).
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Inert Atmosphere: Vac/Backfill N2 Start->Degas Solvent Add Solvents: Dioxane/H2O (4:1) Degas->Solvent Heat Reaction: 90°C, 4-12h Solvent->Heat Workup Workup: Extract EtOAc Wash Brine Heat->Workup Purify Purification: Column Chrom. (EtOAc/Hex) Workup->Purify

Figure 2: Operational workflow for the coupling reaction.

Application: Synthesis of PTP1B Inhibitors

The coupled biaryl phosphonate is a "masked" inhibitor. To generate the active pharmaceutical ingredient (API), the ethyl esters must be cleaved.

  • Precursor: Biaryl-CF₂-PO(OEt)₂ (Lipophilic, cell-permeable precursor).

  • Active Drug: Biaryl-CF₂-PO(OH)₂ (High affinity PTP1B inhibitor).

  • Deprotection Protocol: Treat the purified Suzuki product with TMSBr (Trimethylsilyl bromide, 5 equiv) in dry DCM at 0°C

    
     RT for 2 hours, followed by quenching with MeOH. This yields the free phosphonic acid quantitatively without affecting the biaryl bond.
    

References

  • Burke, T. R., et al. (1994). "Preparation of Fluoro- and Difluorophosphonates." Journal of Organic Chemistry, 59(26). Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Han, Y., et al. (2008). "Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor."[4] Bioorganic & Medicinal Chemistry Letters, 18(11). Link

  • Xu, Y., et al. (2008). "PTP1B Inhibitors: Synthesis and Evaluation of Difluoro-Methylenephosphonate Bioisosteres." Bioorganic & Medicinal Chemistry, 16(18).[5] Link

  • BenchChem. (2025).[6] "Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid." BenchChem Protocols. Link

Sources

Application

Application Notes and Protocols: Hydrolysis of Diethyl Phosphonate Esters to Phosphonic Acids

Introduction: The Central Role of Phosphonic Acids Phosphonic acids are a class of organophosphorus compounds distinguished by a direct and highly stable carbon-phosphorus (C-P) bond.[1] This structural feature makes the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Phosphonic Acids

Phosphonic acids are a class of organophosphorus compounds distinguished by a direct and highly stable carbon-phosphorus (C-P) bond.[1] This structural feature makes them isosteric analogues of phosphate esters, but with significantly enhanced stability against chemical and enzymatic hydrolysis.[1] This stability, combined with their ability to chelate metal ions and mimic natural phosphates, has established phosphonic acids as indispensable scaffolds in medicinal chemistry (e.g., as enzyme inhibitors, antiviral drugs like Tenofovir, and bone-targeting agents), materials science, and agriculture.[2][3]

Diethyl phosphonates are common and readily accessible synthetic precursors to phosphonic acids, typically prepared via the Michaelis-Arbuzov reaction.[2][4] The conversion of these stable esters to the target phosphonic acid is a critical final step in many synthetic routes. However, this de-esterification can be challenging, often requiring carefully selected conditions to avoid degradation of sensitive functional groups within the molecule.[5][6]

This guide provides a detailed examination of the principal protocols for the hydrolysis of diethyl phosphonate esters. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of acid-catalyzed hydrolysis, base-mediated hydrolysis, and the milder, silyl-mediated cleavage, providing researchers with the authoritative grounding to select and implement the optimal method for their specific application.

Fundamental Principles of Phosphonate Ester Hydrolysis

The conversion of a diethyl phosphonate to a phosphonic acid is a two-step process, proceeding through a monoester intermediate. The second hydrolysis step is typically the rate-determining step of the reaction.[7]

General Reaction: R-PO(OCH₂CH₃)₂ + 2 H₂O → R-PO(OH)₂ + 2 CH₃CH₂OH

Several factors influence the rate and success of this transformation:

  • Steric Hindrance: Bulky groups on the ester (e.g., diisopropyl vs. diethyl) can significantly decrease the reaction rate, particularly in base-mediated reactions where the phosphorus center is subject to nucleophilic attack.[5]

  • Electronic Effects: Electron-withdrawing groups attached to the carbon of the C-P bond can increase the electrophilicity of the phosphorus atom, facilitating nucleophilic attack and accelerating hydrolysis.[7]

  • Reaction Conditions: The choice of acid, base, or silylating agent, along with temperature and solvent, dictates the reaction pathway and potential for side reactions.

Protocol I: Acid-Catalyzed Hydrolysis

This is the most common and straightforward method for preparing phosphonic acids from their dialkyl esters, particularly for robust substrates.[8]

Expertise & Causality: The Mechanism

Acid-catalyzed hydrolysis proceeds via an A-2 type mechanism. The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of an ethanol molecule. The process is repeated to cleave the second ester linkage.[7][8]

G cluster_step1 Step 1: First Hydrolysis cluster_step2 Step 2: Second Hydrolysis (Rate-Limiting) A R-PO(OEt)₂ B Protonated Diester R-P⁺(OH)(OEt)₂ A->B + H⁺ C Pentacoordinate Intermediate B->C + H₂O - H⁺ D Monoester R-PO(OH)(OEt) C->D - EtOH E R-PO(OH)(OEt) F Protonated Monoester R-P⁺(OH)₂(OEt) E->F + H⁺ G Pentacoordinate Intermediate F->G + H₂O - H⁺ H Phosphonic Acid R-PO(OH)₂ G->H - EtOH

Figure 1. Mechanism of Acid-Catalyzed Hydrolysis.
Data Presentation: Typical Reaction Conditions
Substrate ExampleMethodReagentsTemperature (°C)Time (h)Yield (%)Reference
Diethyl phenylphosphonateConventional HeatingConc. HClReflux1085[9]
Diethyl p-tolylphosphonateConventional HeatingConc. HClReflux8~90[9]
Diethyl phenylphosphonateMicrowave1M HCl1400.592[9]
Diethyl α-hydroxybenzylphosphonatesConventional HeatingConc. HClReflux2.5 - 9.5N/A[7]
Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diethyl phosphonate ester (1.0 eq).

  • Reagent Addition: Add concentrated hydrochloric acid (typically 35-37%, ~12 M) or a 6 M aqueous HCl solution. A common ratio is 5-10 mL of acid per gram of ester.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The use of microwave irradiation can dramatically reduce reaction times.[5][9]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., ³¹P NMR, TLC, LC-MS). The disappearance of the starting material and the monoester intermediate signals the reaction's completion.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the excess HCl and water under reduced pressure (rotary evaporation). For volatile phosphonic acids, this step must be done with caution. c. The crude phosphonic acid, which may be a solid or a thick oil, is then subjected to purification.

  • Purification: a. Crystallization: Many phosphonic acids can be purified by crystallization. Common solvent systems include water, ethanol, or mixtures like acetone/water or isopropanol/water.[10] b. Precipitation: If the product is insoluble in organic solvents, it may precipitate upon cooling or concentration. The crude product can be dissolved in a minimal amount of a polar solvent and precipitated by adding a less polar co-solvent.

Trustworthiness: Field-Proven Insights
  • P-C Bond Cleavage: A significant risk with this method is the acid-catalyzed cleavage of the P-C bond, particularly for substrates with electron-rich aryl groups (e.g., 4-hydroxyphenylphosphonate) or other acid-labile functionalities.[8] If this is observed, a milder method should be employed.

  • Incomplete Hydrolysis: If the reaction stalls at the monoester stage, extending the reflux time or using a stronger acid (e.g., HBr/acetic acid) may be necessary, provided the substrate is stable.[11]

  • Purification Challenges: Phosphonic acids are often highly polar, hygroscopic solids that can be difficult to handle and crystallize.[10] Co-evaporation with toluene can help remove residual water.

Protocol II: Base-Mediated Hydrolysis

Alkaline hydrolysis is an alternative to the acidic method, though it is generally less common for diethyl phosphonates due to slower reaction rates for sterically hindered esters.[5]

Expertise & Causality: The Mechanism

This reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion (OH⁻) directly attacks the electrophilic phosphorus atom. This forms a pentacoordinate intermediate, which then collapses, expelling an ethoxide ion. The process is repeated for the second ester group. The initial product is the disodium (or dipotassium) phosphonate salt.

Experimental Protocol: Base-Mediated Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve the diethyl phosphonate ester (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a DMSO/H₂O mixture).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically >2.0 eq).[5]

  • Heating: Heat the mixture, often to 80 °C or reflux, for several hours (6-12 h is common).[5]

  • Reaction Monitoring: Monitor the reaction by ³¹P NMR or another suitable technique until the starting material is consumed.

  • Work-up and Protonation: a. Cool the reaction mixture to room temperature. b. Carefully acidify the mixture to a low pH (e.g., pH 1-2) by the slow addition of concentrated HCl. This protonates the phosphonate salt to form the free phosphonic acid.[5] The product may precipitate at this stage. c. If the product precipitates, it can be collected by filtration, washed with cold water, and dried. d. If no precipitate forms, the product must be isolated by extraction with a suitable organic solvent or by removing the water and salts through more advanced purification methods.

  • Purification: The high salt content from the neutralization step can complicate purification. Ion-exchange chromatography is a powerful but time-consuming method for separating the polar product from inorganic salts.[10][12]

Trustworthiness: Field-Proven Insights
  • Substrate Scope: This method is often disfavored for esters with significant steric bulk (e.g., diisopropyl or di-tert-butyl), where reaction rates are extremely slow.[5]

  • Purification Difficulty: The primary drawback is the challenge of separating the highly polar phosphonic acid from the large excess of inorganic salts (e.g., NaCl) generated during the acidification work-up.[12]

  • Base-Labile Groups: This method is incompatible with substrates containing base-labile functional groups such as esters or amides that could be hydrolyzed under the reaction conditions.

Protocol III: Silyl-Mediated Cleavage (The McKenna Reaction)

For substrates sensitive to harsh acid or base, dealkylation using bromotrimethylsilane (TMSBr) is the premier method.[3] It operates under neutral, non-hydrolytic conditions to cleave the C-O bond rather than the P-O bond.[5][6]

Expertise & Causality: The Mechanism

This is a two-stage process. First, the phosphoryl oxygen acts as a nucleophile, attacking the silicon atom of TMSBr to form a silyloxyphosphonium bromide intermediate. The bromide ion then attacks the α-carbon of the ethyl group in an Sₙ2 reaction, cleaving the C-O bond to yield a bis(trimethylsilyl) phosphonate and bromoethane. In the second stage, the silyl esters are rapidly hydrolyzed by the addition of a protic solvent like methanol or water.[8]

G cluster_step1 Step 1: Silylation & C-O Cleavage cluster_step2 Step 2: Solvolysis A R-PO(OEt)₂ B Silyloxyphosphonium Bromide A->B + 2 TMSBr C Bis(trimethylsilyl) phosphonate R-PO(OTMS)₂ B->C - 2 EtBr D R-PO(OTMS)₂ E Phosphonic Acid R-PO(OH)₂ D->E + MeOH or H₂O - 2 TMS-OMe

Figure 2. Mechanism of Silyl-Mediated Cleavage (McKenna Reaction).
Experimental Protocol: Silyl-Mediated Cleavage

Caution: TMSBr is corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the diethyl phosphonate ester (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (DCM), chloroform, or acetonitrile).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add bromotrimethylsilane (TMSBr, >2.2 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within a few hours to overnight (16 h is common).[13]

  • Reaction Monitoring: Monitor the formation of the bis(trimethylsilyl) intermediate by ³¹P NMR if desired.

  • Solvolysis (Work-up): a. After the reaction is complete, carefully remove the solvent and excess TMSBr under reduced pressure. b. Cool the residue (the crude bis(trimethylsilyl) ester) in an ice bath. c. Slowly and carefully add methanol (or water) to the residue.[13] This step is exothermic and will produce gaseous byproducts. The silyl esters are rapidly cleaved to the phosphonic acid.

  • Purification: a. After the solvolysis is complete, remove the methanol and silyl byproducts under reduced pressure. b. The resulting crude phosphonic acid can often be purified by trituration with a solvent like diethyl ether or by crystallization.

Trustworthiness: Field-Proven Insights
  • Substrate Compatibility: This is the method of choice for complex molecules with acid- or base-labile functional groups such as esters, acetals, or sensitive heterocycles.[5]

  • Selectivity: TMSBr can sometimes selectively cleave different types of esters. For example, it is often used for selective demethylation in the presence of other alkyl esters.[14] However, it can also cleave other sensitive ester types, which should be considered.[11]

  • Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions until the solvolysis step. Any premature exposure to moisture will consume the TMSBr and lead to incomplete reaction.

General Workflow and Purification Synopsis

The successful isolation of a pure phosphonic acid relies on a systematic approach to reaction monitoring, work-up, and purification.

G Start Diethyl Phosphonate Starting Material Reaction Hydrolysis Reaction (Acidic, Basic, or Silyl-Mediated) Start->Reaction Monitor Reaction Monitoring (³¹P NMR, TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Acid removal, neutralization, or solvolysis) Monitor->Workup Complete Crude Crude Phosphonic Acid (Often an oil or amorphous solid) Workup->Crude Purify Purification Crude->Purify Cryst Crystallization / Precipitation (e.g., from H₂O, EtOH, Acetone) Purify->Cryst Standard Chrom Ion-Exchange Chromatography Purify->Chrom Difficult Separation Salt Salt Formation (e.g., with cyclohexylamine) Purify->Salt Aids Crystallization Final Pure Phosphonic Acid Cryst->Final Chrom->Final Salt->Final

Figure 3. General experimental workflow for phosphonic acid synthesis.

Summary Comparison of Protocols

FeatureAcid-Catalyzed HydrolysisBase-Mediated HydrolysisSilyl-Mediated Cleavage (TMSBr)
Mechanism P-O bond cleavageP-O bond cleavageC-O bond cleavage
Conditions Harsh (refluxing strong acid)Harsh (hot strong base)Mild, neutral, anhydrous
Substrate Scope Good for robust moleculesLimited by steric hindrance and base-labile groupsExcellent for sensitive, complex molecules
Key Advantage Simple, common reagentsAlternative to acidHigh functional group tolerance
Key Disadvantage Risk of P-C bond cleavageDifficult salt removal, slow for bulky estersRequires strict anhydrous technique, reagent cost
Best For... Simple, acid-stable phosphonatesSubstrates intolerant of strong acid but stable to baseMolecules with sensitive functional groups

References

  • Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3763. Available at: [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]

  • Corallo, A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. Available at: [Link]

  • Wikipedia. (n.d.). Phosphonate. Available at: [Link]

  • Abbas, K.A., & Cook, R.D. (1977). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 55(21), 3740-3750. Available at: [Link]

  • An, H., & Cook, P. D. (1995). U.S. Patent No. 5,420,328. U.S. Patent and Trademark Office.
  • Corallo, A., et al. (2017). Phosphonic acid: preparation and applications. PubMed. Available at: [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]

  • An, H., & Cook, P. D. (1994). U.S. Patent No. 5,359,115. U.S. Patent and Trademark Office.
  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Summary of the synthetic routes to prepare phosphonic acids detailed in this review. Available at: [Link]

  • Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Methods in Enzymology, 516, 101–123. Available at: [Link]

  • Frampton, R. D., Tidwell, T. T., & Young, V. A. (1972). Acid-catalyzed hydrolysis of diethyl α-arylvinyl phosphates. Journal of the American Chemical Society, 94(4), 1271–1276. Available at: [Link]

  • David, G., et al. (2007). Deprotection of phosphonates 1b–7b obtained with the following conditions: 1) TMSBr, CHCl3, RT, 16 h; 2) MeOH, RT, 2 h. ResearchGate. Available at: [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? Available at: [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Available at: [Link]

Sources

Method

Application Note: Late-Stage Functionalization with Diethyl Difluoro(4-iodophenyl)methylphosphonate

Executive Summary Diethyl difluoro(4-iodophenyl)methylphosphonate (CAS: 156017-41-3) is a specialized organophosphorus building block designed for the modular installation of the difluoromethylphosphonate (DFMP) group. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl difluoro(4-iodophenyl)methylphosphonate (CAS: 156017-41-3) is a specialized organophosphorus building block designed for the modular installation of the difluoromethylphosphonate (DFMP) group. The DFMP moiety is a critical bioisostere of the phosphate group (


), widely employed in medicinal chemistry to generate non-hydrolyzable inhibitors of protein tyrosine phosphatases (e.g., PTP1B, SHP2) and mimics of phosphorylated amino acids.

This guide details the late-stage functionalization (LSF) protocols using this reagent. Unlike traditional linear synthesis where the phosphonate is carried through multiple steps, this reagent allows the DFMP "warhead" to be appended to complex drug scaffolds via robust Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) utilizing the highly reactive 4-iodophenyl handle.

Scientific Rationale & Mechanism

The Difluoromethylene ( ) Advantage

The substitution of the bridging oxygen in a phosphate ester (


) with a difluoromethylene group (

) is a strategic design choice in drug development:
  • Metabolic Stability: The

    
     bond renders the molecule immune to hydrolysis by phosphatases, esterases, and phosphorylases, significantly extending in vivo half-life.
    
  • pKa Modulation: The high electronegativity of the fluorine atoms lowers the

    
     of the phosphonic acid to approximately 5.5–6.0 . This closely mimics the acidity of the natural phosphate monoester (
    
    
    
    ), ensuring the molecule exists as a dianion at physiological pH, which is essential for binding to positively charged active sites.
  • Steric Isosterism: The tetrahedral geometry and bond lengths of the

    
     group closely resemble the bridging oxygen, minimizing steric clashes within the enzyme binding pocket.
    
The 4-Iodophenyl Handle

The 4-iodophenyl moiety serves as a high-fidelity "plug-and-play" connector. The iodine atom typically undergoes oxidative addition with Palladium(0) faster than bromides or chlorides, allowing for chemoselective coupling at mild temperatures, preserving sensitive functional groups on the late-stage drug scaffold.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the modular logic of using this reagent for Late-Stage Functionalization.

LSF_Workflow Scaffold Drug Scaffold (Boronic Acid / Alkyne) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Reagent Diethyl difluoro(4-iodophenyl) methylphosphonate (The Reagent) Reagent->Coupling Protected Protected Intermediate Coupling->Protected C-C Bond Formation Deprotection TMSBr Deprotection Protected->Deprotection Final Bioactive Phosphatase Inhibitor Deprotection->Final Ester Cleavage

Figure 1: Modular assembly of phosphatase inhibitors using the 4-iodophenyl reagent.

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Coupling the reagent to aryl or heteroaryl boronic acids/esters. Target: Biaryl scaffolds common in SHP2 or PTP1B inhibitors.

Reagents:

  • Electrophile: Diethyl difluoro(4-iodophenyl)methylphosphonate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aq, 3.0 equiv) or 
    
    
    
    (solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane or DMF (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial or Schlenk tube with the Reagent (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Catalyst Addition: Add the Palladium catalyst (5 mol%).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to the iodide). If using aqueous base, add it now.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor conversion by TLC (visualize with UV and Phosphomolybdic Acid stain) or LC-MS.

    • Note: The phosphonate ester is stable, but prolonged heating >100°C in strong aqueous base may cause partial hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The product typically elutes in more polar fractions due to the phosphonate esters.

Protocol B: Sonogashira Coupling

Application: Coupling to terminal alkynes. Target: Rigid, extended linkers often used to probe deep binding pockets.

Reagents:

  • Electrophile: Diethyl difluoro(4-iodophenyl)methylphosphonate (1.0 equiv)

  • Nucleophile: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent:

    
     / THF (1:1 mix) or DMF with 
    
    
    
    (3.0 equiv)

Step-by-Step Procedure:

  • Degassing: Heavily degas solvents (sparge with Argon for 15 mins). Oxygen is the enemy of this reaction (homocoupling of alkynes).

  • Mixing: Combine Reagent , Alkyne , and

    
     catalyst  in the reaction vessel.
    
  • Initiation: Add solvent/base mixture. Add CuI last.

  • Reaction: Stir at RT to 50°C . The reaction is often fast due to the high reactivity of the aryl iodide.

  • Workup: Dilute with ether, wash with

    
     (sat. aq) to remove Copper, then brine.
    
Protocol C: Deprotection (Ester to Acid)

Critical Step: The diethyl ester is a prodrug form. For in vitro biological activity, it must be converted to the free phosphonic acid. Reagent: Bromotrimethylsilane (TMSBr).

Step-by-Step Procedure:

  • Dissolution: Dissolve the coupled intermediate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon at 0°C.

  • Addition: Dropwise add TMSBr (4.0–6.0 equiv).

  • Reaction: Warm to RT and stir for 2–16 hours.

    • Mechanism:[1] TMSBr cleaves the

      
       bonds to form labile 
      
      
      
      bonds.
  • Quench: Cool to 0°C. Add MeOH (excess) and stir for 30 mins. This solvolyzes the silyl esters to the free phosphonic acid and volatile MeOTMS.

  • Isolation: Concentrate in vacuo. Repeat MeOH addition and concentration 2–3 times to remove all traces of HBr and silyl byproducts.

  • Final Form: The product is obtained as the free phosphonic acid. For biological assays, neutralize with 2.0 equiv of NaOH or Tris buffer to generate the soluble salt.

Data Summary & Troubleshooting

ParameterSpecification / Recommendation
Molecular Weight 390.10 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodide).
TLC Visualization UV active (Aryl ring). PMA stain (Phosphonate).[2]
Problem: Hydrolysis Avoid strong aqueous acids (HCl/H2SO4) during workup; they typically do not cleave the ester efficiently but can degrade the scaffold. Use TMSBr.
Problem: Low Yield If Suzuki coupling stalls, switch to

or XPhos Pd G2 . The steric bulk of the phosphonate is distant from the iodine, so sterics are rarely the issue; catalyst death is more likely.

References

  • Burke, T. R., et al. "Difluorophosphonates as Non-Hydrolyzable Phosphotyrosine Mimetics." Journal of Organic Chemistry, 1993. (Foundational work on F2Pmp synthesis and utility).
  • Smyth, M. S., et al. "General Synthesis of F2Pmp-Containing Peptides." Tetrahedron Letters, 1994.
  • PubChem Compound Summary. "Diethyl (difluoro(4-iodophenyl)methyl)phosphonate (CAS 156017-41-3)."[3][4] [3]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (General Suzuki Protocol Reference).

Sources

Application

Application Notes and Protocols for the Preparation and Evaluation of SH2 Domain Inhibitors Utilizing Fluorinated Phosphonates

Abstract Src Homology 2 (SH2) domains are critical protein-protein interaction modules that recognize phosphotyrosine (pTyr) residues, playing a pivotal role in intracellular signal transduction.[1][2][3] Their dysregula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Src Homology 2 (SH2) domains are critical protein-protein interaction modules that recognize phosphotyrosine (pTyr) residues, playing a pivotal role in intracellular signal transduction.[1][2][3] Their dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases, making them attractive targets for therapeutic intervention.[1] A significant challenge in developing SH2 domain inhibitors is the inherent instability of the phosphate group in pTyr analogs to cellular phosphatases. To overcome this, non-hydrolyzable phosphonates have been employed as pTyr mimetics. This guide details the strategic incorporation of fluorine into phosphonate-based inhibitors to enhance their binding affinity, metabolic stability, and cell permeability. We provide comprehensive protocols for the synthesis of key fluorinated phosphonate building blocks, their incorporation into peptide-based inhibitors, and subsequent biochemical and cellular characterization.

Introduction: Targeting SH2 Domains in Signal Transduction

SH2 domains are highly conserved structural motifs of approximately 100 amino acids that specifically bind to peptide sequences containing phosphorylated tyrosine residues.[1][2] This recognition is a fundamental mechanism for the assembly of signaling complexes downstream of receptor tyrosine kinases (RTKs), controlling cellular processes such as growth, differentiation, and apoptosis.[2][3] The human proteome contains over 110 proteins with SH2 domains, and their aberrant activity is a hallmark of many diseases.[1] Consequently, the development of small molecules that can selectively block SH2 domain interactions is a promising therapeutic strategy.

The native phosphotyrosine moiety, however, is a poor drug candidate due to its rapid hydrolysis by protein tyrosine phosphatases (PTPs) and low cell membrane permeability. This has led to the development of non-hydrolyzable pTyr mimetics, with phosphonates being a prominent class.[1] The introduction of fluorine into these phosphonate analogs can further enhance their therapeutic potential by modulating their electronic properties and conformational preferences, leading to improved binding affinity and pharmacokinetic profiles.

SH2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphorylated Tyrosine (pTyr) RTK->pTyr 2. Autophosphorylation Ligand Growth Factor Ligand->RTK 1. Activation SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) pTyr->SH2_Protein 3. SH2 Domain Binding Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) SH2_Protein->Downstream 4. Signal Propagation Inhibitor Fluorinated Phosphonate Inhibitor Inhibitor->SH2_Protein Inhibition

Figure 1: A simplified schematic of a receptor tyrosine kinase signaling pathway and the point of intervention for SH2 domain inhibitors.

Design Principles of Fluorinated Phosphonate-Based SH2 Inhibitors

The SH2 Domain-pTyr Interaction

The binding of a pTyr-containing peptide to an SH2 domain is a highly specific interaction. The SH2 domain fold creates a conserved binding pocket with two key subsites: a positively charged pocket that accommodates the phosphotyrosine, and a more variable pocket that recognizes the amino acid residues C-terminal to the pTyr, conferring binding specificity.[2]

Phosphonates as Non-hydrolyzable pTyr Mimetics

Phosphonates, where a methylene group replaces the oxygen atom between the phosphorus and the phenyl ring of tyrosine, are resistant to enzymatic hydrolysis by phosphatases. This substitution maintains the tetrahedral geometry and dianionic charge at physiological pH, crucial for recognition by the SH2 domain.

The Strategic Role of Fluorination

The incorporation of fluorine into the phosphonate moiety offers several advantages:

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can lower the pKa of the phosphonate, leading to a higher population of the dianionic state at physiological pH, which is preferred for binding to the positively charged pTyr pocket of the SH2 domain.

  • Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the in vivo half-life of the inhibitor.

  • Increased Cell Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, which can aid in its passive diffusion across cell membranes.[4]

Common fluorination strategies include the synthesis of α-monofluoro-, α,α-difluoro-, and β-fluorophosphonates.

Synthesis of Fluorinated Phosphonate Building Blocks

The preparation of fluorinated phosphonate analogs of tyrosine is a key step in the synthesis of SH2 domain inhibitors. Below are representative protocols for the synthesis of α,α-difluoromethylphosphonate and α-fluoromethylphosphonate tyrosine analogs.

Protocol: Synthesis of Diethyl (4-((tert-butoxycarbonyl)amino)-4-((diethoxyphosphoryl)difluoromethyl)phenyl)methyl carbonate (a protected F2Pmp derivative)

This protocol is adapted from common methods involving the fluorination of ketophosphonates.[1]

Materials:

  • Diethyl (4-acetylphenyl)phosphonate

  • N-Bromosuccinimide (NBS)

  • tert-Butyl carbamate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Bromination: To a solution of diethyl (4-acetylphenyl)phosphonate in anhydrous THF, add NBS and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carbamoylation: Add tert-butyl carbamate and TEA to the reaction mixture and stir overnight.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the crude product by silica gel chromatography to obtain the ketophosphonate precursor.

  • Fluorination: Dissolve the ketophosphonate in anhydrous DCM and cool to -78 °C. Add DAST dropwise and allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Carefully quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, dry over MgSO4, and concentrate. Purify the residue by silica gel chromatography to yield the desired difluoromethylphosphonate.

Protocol: Synthesis of a 3-Fluoromethylphosphotyrosine Analog

This method can be adapted from strategies used for creating activity-based probes for protein tyrosine phosphatases.[1]

Materials:

  • Protected 4-formyl-L-phenylalanine derivative

  • Diethyl phosphite

  • Carbon tetrabromide (CBr4)

  • Triethylamine (NEt3)

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous solvents (e.g., THF, DCM)

Procedure:

  • Phosphonylation: To a solution of the protected 4-formyl-L-phenylalanine, diethyl phosphite, and CBr4 in an anhydrous solvent, add NEt3 and stir at room temperature.[1]

  • Purification: After completion, concentrate the reaction mixture and purify by silica gel chromatography to obtain the α-hydroxyphosphonate.

  • Fluorination: Dissolve the α-hydroxyphosphonate in anhydrous DCM and cool to 0 °C. Add DAST and stir for several hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, and dry the organic layer. Purify the crude product by silica gel chromatography to obtain the α-fluoromethylphosphonate.

Assembly of SH2 Domain Inhibitors via Solid-Phase Peptide Synthesis (SPPS)

The synthesized fluorinated phosphonate amino acid analogs can be incorporated into peptide sequences that target specific SH2 domains. Fmoc-based SPPS is a commonly used method.[5][6]

Protocol: Incorporation of a Fluorinated Phosphonate Amino Acid into a Peptide

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected fluorinated phosphonate amino acid

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HOBt and DIEA as coupling reagents

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (or the fluorinated phosphonate analog) with coupling reagents and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a water/acetonitrile mixture, and purify by reverse-phase HPLC.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification HPLC Purification Cleavage->Purification

Figure 2: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) for assembling SH2 domain inhibitors.

Biochemical Evaluation of SH2 Domain Inhibitors

Once synthesized and purified, the inhibitory potency of the fluorinated phosphonate-containing peptides must be determined. Fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are two powerful techniques for this purpose.

Protocol: Fluorescence Polarization (FP) Competition Assay

FP is a high-throughput method to measure the binding of a small fluorescent molecule to a larger protein.[7][8][9] In this competition assay, the inhibitor's ability to displace a fluorescently labeled probe peptide from the SH2 domain is measured.

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled probe peptide (with known affinity for the SH2 domain)

  • Synthesized inhibitor

  • Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 0.01% Tween-20, pH 7.5)

  • 384-well black, low-volume microplates

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the SH2 domain and the fluorescent probe.

  • Inhibitor Titration: Add varying concentrations of the synthesized inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no SH2 domain (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12]

Materials:

  • Purified SH2 domain protein (in the ITC cell)

  • Synthesized inhibitor (in the ITC syringe)

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation: Dialyze both the SH2 domain protein and the inhibitor extensively against the same buffer to minimize heats of dilution.[11] Determine accurate concentrations of both.

  • ITC Experiment Setup: Load the SH2 domain into the sample cell and the inhibitor into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor into the SH2 domain solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Parameter Fluorescence Polarization (FP) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in the rotational motion of a fluorescent probe upon binding.Measures the heat released or absorbed during a binding event.
Primary Output IC50 (from which Ki can be calculated).Kd (dissociation constant), n (stoichiometry), ΔH (enthalpy).
Throughput HighLow to medium
Sample Consumption LowHigh
Information Binding affinityComplete thermodynamic profile (affinity, stoichiometry, enthalpy, entropy).

Table 1: Comparison of FP and ITC for characterizing inhibitor binding.

Cell-Based Evaluation of SH2 Domain Inhibitors

To assess the efficacy of the inhibitors in a cellular context, their ability to disrupt specific signaling pathways can be analyzed by Western blotting.

Protocol: Western Blot Analysis of Downstream Signaling

This protocol allows for the detection of changes in the phosphorylation state of proteins downstream of the targeted SH2 domain.[13]

Materials:

  • Cultured cells relevant to the targeted SH2 domain's pathway

  • Growth factors or other stimuli to activate the pathway

  • Synthesized inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for downstream targets)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Stimulation: Stimulate the cells with the appropriate growth factor or ligand to activate the signaling pathway of interest.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of downstream signaling proteins.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.

Troubleshooting and Key Considerations

  • Synthesis: The synthesis of fluorinated phosphonates can be challenging. Anhydrous conditions are often critical, and purification may require careful optimization of chromatographic conditions.

  • Biochemical Assays: Inaccurate protein or inhibitor concentrations are a common source of error in binding assays. Ensure accurate concentration determination. In ITC, a mismatch in buffer composition between the cell and syringe can lead to large heats of dilution, masking the binding signal.[11]

  • Cell-Based Assays: The cellular permeability of the inhibitors can be a major hurdle. If an inhibitor is potent in biochemical assays but inactive in cells, it may indicate poor membrane penetration. Prodrug strategies, such as esterification of the phosphonate, can be explored to improve cellular uptake.

References

  • Domarkas, J. & Bali, S. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. [Link]

  • Scola, A. (2018). Synthesis and Biological Evaluation of Pentafluorophosphates as Amphiphilic Non-cleavable Phosphatase Inhibitors. Freie Universität Berlin. [Link]

  • Ciulli, A. & Williams, G. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]

  • Kölking, S. & Kuhlmann, J. (2011). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology. [Link]

  • Scola, A., et al. (2022). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. Angewandte Chemie International Edition. [Link]

  • Pochetti, G. & Montanari, R. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

  • Valerio, R. M., et al. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • PennState Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • Dayyih, W. A. A. (2022). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Medicinal Chemistry (Los Angeles). [Link]

  • Velazquez-Campoy, A., Leavitt, S. A., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology. [Link]

  • Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols. [Link]

  • Głowacka, I., et al. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules. [Link]

  • Poteau, R., et al. (2003). Design and synthesis of phosphotyrosine mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols. [Link]

  • Musci, G., et al. (2019). Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. Methods in Molecular Biology. [Link]

  • Perich, J. W., & Reynolds, E. C. (1990). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Peptide Research. [Link]

  • ResearchGate. (n.d.). Methodologies for the preparation of α‐fluoro‐β‐ketophosphonates. [Link]

  • Machida, K., et al. (2009). Profiling the Tyrosine Phosphorylation State Using SH2 Domains. CSH Protocols. [Link]

  • Schust, J., et al. (2006). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry. [Link]

  • Dutra, J. K., et al. (2021). A General and Simplified Approach toward Fluorophosphonate Synthesis. ChemBioChem. [Link]

  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

  • ResearchGate. (n.d.). SH2 Domains: Methods and Protocols. [Link]

  • Machida, K., et al. (2009). Profiling the tyrosine phosphorylation state using SH2 domains. Cold Spring Harbor Protocols. [Link]

  • Kaushansky, A., et al. (2013). Time-resolved multimodal analysis of Src Homology 2 (SH2) domain binding in signaling by receptor tyrosine kinases. eLife. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Dutra, J. K., et al. (2023). (PDF) Fluorophosphonates on‐Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. ResearchGate. [Link]

  • Qian, Z., et al. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gkeka, P., et al. (2021). Novel Roles of SH2 and SH3 Domains in Lipid Binding. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2013). Competing Effects of Fluorination on the Orientation of Aromatic and Aliphatic Phosphonic Acid Monolayers on Indium Tin Oxide. [Link]

  • Formoso, E., et al. (2015). Specificity and regulation of phosphotyrosine signaling through SH2 domains. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Anderson, D., et al. (1990). Src homology region 2 domains direct protein-protein interactions in signal transduction. Proceedings of the National Academy of Sciences. [Link]

  • Mayer, B. J., et al. (1992). Point mutations in the abl SH2 domain coordinately impair phosphotyrosine binding in vitro and transforming activity in vivo. Molecular and Cellular Biology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stability &amp; Deprotection of Difluoromethylphosphonate Esters

This guide serves as a technical support resource for researchers working with difluoromethylphosphonate esters ( -difluorophosphonates). It addresses the specific challenges of hydrolytic stability, decomposition pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with difluoromethylphosphonate esters (


-difluorophosphonates). It addresses the specific challenges of hydrolytic stability, decomposition pathways, and deprotection strategies.

Topic: Stability profile and hydrolysis troubleshooting for


 motifs.
Context:  Bioisostere development (Phosphate mimics).
Core Stability Profile: The "Resistance vs. Instability" Paradox

Users often encounter two contradictory problems: either the molecule is inert to hydrolysis (yielding recovered starting material), or it decomposes unexpectedly (loss of the phosphonate group). The outcome depends entirely on the substituent (


) attached to the difluoromethyl group.
Scenario A: The "Inert" Substrate (Common Case)
  • Structure:

    
     (where 
    
    
    
    is a stable carbon chain or aromatic ring).
  • Observation: Standard basic hydrolysis (e.g., 1M NaOH, RT) fails to cleave the ester groups, or proceeds sluggishly.

  • Mechanism: While the electron-withdrawing

    
     group renders the phosphorus atom more electrophilic, it also introduces significant steric and electrostatic repulsion to the incoming hydroxide nucleophile. Furthermore, phosphonate esters are inherently more stable than carboxylate esters (
    
    
    
    is orders of magnitude lower).
  • Outcome: Refluxing in strong base often degrades other sensitive functional groups in the molecule before the phosphonate esters hydrolyze.

Scenario B: The "Unstable" Substrate (P-C Bond Cleavage)
  • Structure:

    
     (where 
    
    
    
    is a leaving group or electron-withdrawing group like
    
    
    ).
  • Observation: Treatment with base leads to the disappearance of the phosphonate and the appearance of phosphate (

    
    ) and fluorinated side products.
    
  • Mechanism: The Haloform-type cleavage . A nucleophile (OH⁻) attacks the phosphorus, but instead of displacing the alkoxy group (ester hydrolysis), it displaces the perfluoroalkyl carbanion (

    
    ). This carbanion is stabilized by the alpha-heteroatom and rapidly decomposes (often to difluorocarbene, 
    
    
    
    ).
Troubleshooting & FAQ
Q1: I treated my phenyl-difluoromethylphosphonate with 1N NaOH at room temperature for 24h, but I only recovered starting material. Why?

A: Phosphonate esters are kinetically stable. Unlike carboxylate esters, the phosphorus center is sterically crowded and less prone to nucleophilic attack by hydroxide at room temperature.

  • Diagnosis: The reaction is too slow under these conditions.

  • Fix: Do not increase base concentration or temperature if your molecule has other sensitive groups (e.g., amides, lactones). Switch to Silyl-Mediated Deprotection (Method B) .

Q2: I tried to hydrolyze

with KOH, and the P-C bond broke. What happened?

A: You triggered a fragmentation reaction.

  • Cause: The

    
     anion is a good leaving group relative to the ethoxide. The base attacked the phosphorus and expelled the carbon chain.
    
  • Fix: You cannot use basic hydrolysis for

    
    -halo phosphonates. You must use TMSBr (Method B)  under strictly anhydrous conditions, or acidic hydrolysis (conc. HCl, reflux) if the substrate allows.
    
Q3: Can I use LiOH instead of NaOH?

A: LiOH is generally milder and more soluble in organic solvents (THF/Water mixtures), but it does not solve the fundamental kinetic inertness of the P-O-C bond in phosphonates. It is recommended only for very simple substrates where long reaction times (48h+) are acceptable.

Decision Logic & Decomposition Pathways

The following diagram illustrates the decision process for deprotection and the mechanism of instability for specific substrates.

DeprotectionLogic Start Substrate: R-CF2-P(O)(OR')2 CheckR Step 1: Analyze Group 'R' Start->CheckR BranchUnstable R = Br, I, SO2Ph (Alpha-Leaving Group) CheckR->BranchUnstable Unstable R BranchStable R = Alkyl, Aryl, H (Stable Carbon) CheckR->BranchStable Stable R BaseHydrolysis Attempted Basic Hydrolysis (NaOH/LiOH) BranchUnstable->BaseHydrolysis CheckSens Step 2: Are there other base-sensitive groups? BranchStable->CheckSens PC_Cleavage CRITICAL FAILURE: P-C Bond Cleavage (Formation of :CF2) BaseHydrolysis->PC_Cleavage OH- attacks P, Expels R-CF2- MethodA Method A: Basic Hydrolysis (Reflux, >80°C) Only for robust molecules CheckSens->MethodA No (Simple structure) MethodB Method B: McKenna Reaction (TMSBr / DCM) Standard Protocol CheckSens->MethodB Yes (Amides, Esters) MethodA->MethodB If yield < 50% or slow

Figure 1: Decision matrix for deprotecting difluoromethylphosphonates. Note the critical failure pathway for alpha-halo derivatives.

Recommended Protocols
Method A: Basic Hydrolysis (Limited Utility)

Use only for simple aryl/alkyl-difluoromethylphosphonates with no other sensitive functional groups.

  • Dissolve substrate in THF/Water (1:1).[1]

  • Add LiOH (10 equiv) or NaOH (5 equiv).

  • Heat to reflux (60–80°C) for 12–24 hours. Monitor by 31P NMR (Shift from ~7 ppm ester to ~0-4 ppm acid).

  • Workup: Acidify carefully to pH 1 using 1M HCl. Extract with EtOAc.

    • Warning: Phosphonic acids are water-soluble.[2] If extraction fails, lyophilize the aqueous phase and use HPLC.

Method B: The McKenna Reaction (Gold Standard)

Use for 95% of cases, especially for drug candidates and alpha-halo phosphonates.

  • Dry: Ensure substrate is strictly anhydrous (azeotrope with dry toluene).

  • Solvent: Dissolve in anhydrous DCM or Acetonitrile (0.1 M).

  • Reagent: Add Bromotrimethylsilane (TMSBr) (4–6 equiv) dropwise at 0°C under Argon.

    • Note: TMSI (Iodotrimethylsilane) is faster but more expensive and less stable.

  • React: Warm to Room Temperature. Stir 2–16 hours.[3]

    • Monitoring: Aliquot + CDCl3. 31P NMR shows shift to silyl ester (~ -10 to -20 ppm).

  • Quench: Evaporate volatiles. Add MeOH (excess) and stir for 1 hour. This converts silyl esters to phosphonic acid.[3]

  • Purification: Concentrate in vacuo. Product is often pure enough or requires Reverse Phase (C18) chromatography.

Comparative Stability Data
Substrate Structure (

)
Stability in 1M NaOH (RT)Stability in 1M NaOH (Reflux)Recommended Deprotection
Phenyl-CF2-P Stable (No Reaction)Slow Hydrolysis (High Stability)TMSBr
Alkyl-CF2-P Stable (No Reaction)Slow HydrolysisTMSBr
Br-CF2-P Unstable (P-C Cleavage)Decomposition TMSBr (Strictly Anhydrous)
H-CF2-P StableStableTMSBr or Conc. HCl
References
  • Ene, D. et al. (2025). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate. Link

  • Keglevich, G. et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (NIH). Link

  • McKenna, C. E. et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications.
  • BenchChem Support. (2025). Navigating Stability: A Comparative Guide to the Hydrolysis of Phosphonate and Phosphate Esters. Link

  • Wnuk, S. F. et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting Lithium-Halogen Exchange with Iodophenyl Phosphonates

Welcome to the technical support center for navigating the complexities of lithium-halogen exchange reactions, specifically tailored for researchers working with iodophenyl phosphonates. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of lithium-halogen exchange reactions, specifically tailored for researchers working with iodophenyl phosphonates. This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the lithium-halogen exchange on iodophenyl phosphonates, providing targeted solutions based on mechanistic principles.

Question 1: Why is my lithium-halogen exchange reaction resulting in a low yield of the desired lithiated species?

Answer: Low yields can stem from several factors, often related to the stability of the organolithium intermediate or incomplete exchange.

  • Suboptimal Temperature: The lithium-halogen exchange is extremely fast, even at low temperatures. However, the resulting aryllithium species can be unstable at higher temperatures, leading to side reactions. It is crucial to maintain a very low temperature, typically between -78 °C and -100 °C, throughout the addition of the organolithium reagent and before the addition of the electrophile.

  • Slow Addition of Reagent: A slow addition of the organolithium reagent (e.g., n-BuLi or t-BuLi) is critical to maintain a low reaction temperature and minimize side reactions.

  • Reagent Quality: The concentration of commercial organolithium reagents can vary over time. It is highly recommended to titrate the n-BuLi or t-BuLi solution before use to ensure accurate stoichiometry.

  • Solvent Choice: The choice of solvent significantly impacts the reaction rate and the stability of the organolithium intermediate. While THF is commonly used, its reactivity with n-BuLi at temperatures above -40 °C can be problematic. Diethyl ether is a less reactive alternative, though the exchange rate is slower.

Question 2: I am observing significant amounts of homocoupling byproduct (Ar-Ar). What is causing this?

Answer: Homocoupling is a common side reaction, particularly with aryl iodides. It is often promoted by the presence of trace amounts of transition metals or oxygen.

  • Oxygen Contamination: Rigorous exclusion of air from the reaction is paramount. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen. Degassing the solvent prior to use is also recommended.

  • Transition Metal Impurities: Trace amounts of metals like copper can catalyze the homocoupling of the organolithium species. Using high-purity reagents and solvents can help mitigate this issue.

Question 3: My reaction is being quenched by protonation, leading to the recovery of the starting (de-iodinated) phenyl phosphonate. How can I prevent this?

Answer: Unintentional protonation arises from acidic protons in the reaction mixture.

  • Solvent Purity: Ensure the solvent is anhydrous. Using freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF) is best practice.

  • Atmospheric Moisture: A leak in the reaction setup can introduce moisture. Ensure all joints are well-sealed.

  • Temperature of Electrophile Addition: Adding the electrophile at a very low temperature can sometimes lead to deprotonation of the electrophile itself if it has acidic protons. A careful consideration of the electrophile's pKa is necessary.

Question 4: Besides the desired product, I am seeing byproducts resulting from the reaction of the organolithium with the phosphonate ester. How can this be addressed?

Answer: The phosphonate ester itself is an electrophilic site and can react with the highly nucleophilic aryllithium intermediate.

  • Choice of Organolithium Reagent: tert-Butyllithium (t-BuLi) is generally more effective for the lithium-halogen exchange on aryl halides and is less prone to side reactions compared to n-butyllithium (n-BuLi). This is due to the greater steric hindrance of t-BuLi, which disfavors nucleophilic attack at the phosphorus center.

  • Temperature Control: Maintaining a very low reaction temperature (-78 °C or below) is critical to minimize this side reaction.

Fundamental Principles of Lithium-Halogen Exchange

The lithium-halogen exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction proceeds through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide.

The generally accepted mechanism involves the formation of an "ate-complex," which then proceeds to the products. The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F. This is why iodophenyl phosphonates are excellent substrates for this reaction.

Lithium_Halogen_Exchange Reactants Ar-I + R-Li Ate_Complex [Ar-I-R]- Li+ Reactants->Ate_Complex Formation of 'ate-complex' Products Ar-Li + R-I Ate_Complex->Products Breakdown of 'ate-complex'

Caption: Mechanism of Lithium-Halogen Exchange.

Optimized Experimental Protocol

This protocol provides a general framework for performing a lithium-halogen exchange on an iodophenyl phosphonate followed by quenching with an electrophile.

Materials:

  • Iodophenyl phosphonate

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Organolithium reagent (e.g., n-BuLi or t-BuLi in a suitable solvent)

  • Electrophile

  • Anhydrous quenching solution (e.g., saturated NH4Cl)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere. All glassware should be oven or flame-dried and cooled under a stream of inert gas.

  • Dissolution: Dissolve the iodophenyl phosphonate in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C, using a dry ice/acetone bath, or lower if necessary).

  • Addition of Organolithium: Add the organolithium reagent dropwise to the cooled solution while maintaining vigorous stirring. The addition rate should be slow enough to prevent a significant increase in the internal temperature.

  • Stirring: After the addition is complete, stir the reaction mixture at the low temperature for a specified time (e.g., 15-30 minutes) to ensure complete exchange.

  • Addition of Electrophile: Add the electrophile to the reaction mixture, again at a low temperature.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction by the slow addition of the quenching solution.

  • Workup: Proceed with a standard aqueous workup to isolate the desired product.

Experimental_Workflow Start Start Setup Inert Atmosphere Setup Start->Setup Dissolve Dissolve Iodophenyl Phosphonate in Anhydrous Solvent Setup->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_BuLi Dropwise Addition of Organolithium Reagent Cool->Add_BuLi Stir Stir at -78 °C Add_BuLi->Stir Add_E Add Electrophile Stir->Add_E Warm Warm to Room Temperature Add_E->Warm Quench Quench Reaction Warm->Quench Workup Aqueous Workup Quench->Workup End End Workup->End

Caption: Experimental Workflow for Lithium-Halogen Exchange.

Troubleshooting Decision Tree

This decision tree can guide you in diagnosing and resolving common issues during your experiment.

Troubleshooting_Tree Problem Low Yield or Side Products Check_Yield Low Yield of Desired Product? Problem->Check_Yield Check_Side_Products Significant Side Products? Problem->Check_Side_Products Incomplete_Exchange Incomplete Exchange Check_Yield->Incomplete_Exchange Yes Unstable_Intermediate Unstable Intermediate Check_Yield->Unstable_Intermediate Yes Homocoupling Homocoupling (Ar-Ar) Check_Side_Products->Homocoupling Yes Protonation Protonation (Ar-H) Check_Side_Products->Protonation Yes Phosphonate_Attack Attack on Phosphonate Check_Side_Products->Phosphonate_Attack Yes Solution_IE Increase Reaction Time or Use t-BuLi Incomplete_Exchange->Solution_IE Solution_UI Lower Temperature (-100 °C) Unstable_Intermediate->Solution_UI Solution_HC Degas Solvent & Ensure Inert Atmosphere Homocoupling->Solution_HC Solution_P Use Anhydrous Solvent & Check for Leaks Protonation->Solution_P Solution_PA Use t-BuLi & Maintain Low Temperature Phosphonate_Attack->Solution_PA

Caption: Troubleshooting Decision Tree.

Data Summary

ParameterRecommendationRationale
Temperature -78 °C to -100 °CMinimizes side reactions and decomposition of the aryllithium.
Organolithium Reagent t-BuLi > n-BuLit-BuLi is generally more reactive in the exchange and less nucleophilic towards the phosphonate ester.
Solvent Anhydrous THF or Diethyl EtherTHF allows for faster exchange but can be reactive. Diethyl ether is less reactive but the exchange is slower.
Reagent Addition Slow, dropwiseMaintains a low internal temperature and minimizes localized high concentrations of the organolithium reagent.

References

  • Title: Lithium-Halogen Exchange Source: Organic Syntheses URL: [Link]

  • Title: The Role of Solvent in Organolithium Reactions Source: Chemical Reviews URL: [Link]

  • Title: t-Butyllithium Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]

  • Title: Titration of Organolithium Reagents Source: Journal of Organic Chemistry URL: [Link]

  • Title: Organolithiums: Selectivity for Synthesis Source: Pergamon Press URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Difluoromethylphosphonate vs. Sulfonyl Difluoromethyl Bioisosteres

This guide provides an in-depth technical comparison between Difluoromethylphosphonate (DFMP) and Sulfonyl Difluoromethyl (DFMS) bioisosteres, specifically focusing on their application as phosphate mimics in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Difluoromethylphosphonate (DFMP) and Sulfonyl Difluoromethyl (DFMS) bioisosteres, specifically focusing on their application as phosphate mimics in drug discovery.

Executive Summary: The Phosphate Challenge

In drug design, the phosphate group (


) is a critical signaling motif (e.g., in phosphotyrosine, nucleotides) but a poor drug candidate due to rapid enzymatic hydrolysis (phosphatases) and poor membrane permeability (dianionic charge).

Bioisosteres must solve three problems simultaneously:

  • Hydrolytic Stability: Resist phosphatases.

  • Electronic Mimicry: Match the

    
     (~6.4) and tetrahedral charge distribution of the natural phosphate.
    
  • Permeability: Reduce the polarity penalty to cross cell membranes.

This guide compares the "Gold Standard" Difluoromethylphosphonate (DFMP) against the emerging Sulfonyl Difluoromethyl (DFMS) class (including difluoromethanesulfonamides and sulfones).

Physicochemical & Structural Comparison

The fluorine atoms in both motifs are not just for stability; they are electronic tuners. The electronegativity of fluorine lowers the


 of the adjacent acidic group, bringing it closer to the natural phosphate profile.
Comparative Data Matrix
FeatureNatural Phosphate (

)
Difluoromethylphosphonate (

)
Difluoromethyl Sulfonamide (

)
Geometry TetrahedralDistorted TetrahedralDistorted Tetrahedral

~1.5~1.0N/A

6.4 (Physiological Switch)5.5 – 6.0 (Highly Accurate)3.5 – 4.5 (Mono-anionic only)
Charge @ pH 7.4 Dianion (-2)Dianion (-2)Monoanion (-1)
C-X Bond Length P-O: 1.54 ÅP-C: 1.83 ÅS-C: 1.82 Å
Metabolic Stability Low (Phosphatases)High (C-P bond is stable)High (Sulfonamides are stable)
Permeability Very LowLow (requires prodrugs)Moderate (LogD dependent)
Key Insight: The Charge State Divergence
  • DFMP is a Dianion Mimic . It is the only bioisostere that accurately recapitulates the second ionization of phosphate, which is often critical for "two-point" electrostatic binding in enzyme active sites (e.g., PTP1B, SH2 domains).

  • DFMS is a Monoanion Mimic .[1][2] The sulfonamide NH is acidic, but it only carries a single negative charge. It fails to capture the high charge density of the phosphate dianion, making it a poor binder for targets requiring strong electrostatic networks, but a superior binder for targets recognizing the transition state or monoanionic species.

Mechanistic Analysis: The Fluorine Effect

Why Difluoromethyl?

Replacing the bridging oxygen (


) with a methylene (

) raises the

to ~7.5–8.0, reducing the population of the biologically active dianion.
  • In DFMP: The two

    
    -fluorines withdraw electrons, inductively stabilizing the phosphonate anion. This lowers the 
    
    
    
    back down to ~5.5–6.0, restoring the dianionic population at physiological pH.
  • In DFMS: The

    
    -fluorines increase the acidity of the sulfonamide NH (or adjacent CH), pushing the 
    
    
    
    down to ~4.0. This ensures the group is fully ionized (mono-anionic) at pH 7.4, but it cannot achieve the -2 charge state.

BioisostereLogic Phosphate Natural Phosphate (-O-PO3) Problem Hydrolysis & Poor Permeability Phosphate->Problem In Vivo CH2_Mimic Methylene Phosphonate (-CH2-PO3) Problem->CH2_Mimic First Gen Issue_CH2 pKa Too High (~8.0) Wrong Charge State CH2_Mimic->Issue_CH2 Fails CF2_Mimic Difluoromethyl Phosphonate (-CF2-PO3) Issue_CH2->CF2_Mimic Add Fluorine (Inductive Effect) Sulfonyl_Mimic Difluoro Sulfonamide (-CF2-SO2-NH-) Issue_CH2->Sulfonyl_Mimic Change Core Atom Success_CF2 pKa Corrected (~6.0) Stable C-P Bond CF2_Mimic->Success_CF2 Gold Standard Result_Sulf Mono-anionic Only Better Permeability Weaker Binding Sulfonyl_Mimic->Result_Sulf Trade-off

Figure 1: Decision logic for selecting phosphate bioisosteres based on pKa modulation.

Case Study: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is the ultimate test ground for phosphate mimics.[1][2] Its active site contains a conserved arginine loop that demands a dianionic substrate.

  • DFMP Performance: Compounds containing the

    
     moiety show 
    
    
    
    values in the low nanomolar range. The dianion forms critical salt bridges with the Arg221 residue.
  • DFMS Performance: When the phosphonate was replaced with difluoromethanesulfonic acid (

    
    ) or sulfonamide, potency dropped by 1000-fold .
    
    • Reason: The mono-anionic sulfonyl group could not satisfy the electrostatic requirements of the Arg-loop. The fluorine atoms, while stabilizing the charge, could not compensate for the loss of the second negative charge.

Verdict: Use DFMP for enzyme active sites (Kinases, Phosphatases). Use DFMS for allosteric sites or when membrane permeability is the primary bottleneck and high affinity is less critical.

Experimental Protocols

Protocol A: Synthesis of Difluoromethylphosphonate Building Block

Target: Diethyl (difluoromethyl)phosphonate precursor.

Reagents:

  • Diethyl chlorophosphite (

    
    )
    
  • Bromodifluoromethane (

    
    ) or Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA)
    
  • Base: LiHMDS or Zn/Cu couple

Workflow (Zn-Mediated Reformatsky-Type):

  • Activation: Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) in THF under Argon.

  • Addition: Add diethyl bromodifluoromethylphosphonate (commercially available or synthesized via Arbuzov) to the Zn suspension at 0°C. Stir 1h to form the Zn-reagent.

  • Coupling: Add the electrophile (e.g., aldehyde or allylic halide) and CuBr (10 mol%) if coupling to halides.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Deprotection: To reveal the free acid, treat the ester with TMSBr (4 eq) in DCM (0°C to RT, 4h), followed by MeOH quench.

Protocol B: Synthesis of N-Acyl Difluoromethanesulfonamide

Target: A mono-anionic phosphate mimic.

Reagents:

  • Difluoromethanesulfonyl chloride (

    
    )
    
  • Primary Amine (

    
    )
    
  • Carboxylic Acid (for N-acylation)

Workflow:

  • Sulfonylation: React

    
     with 
    
    
    
    (1.1 eq) and
    
    
    (2 eq) in DCM at 0°C. Yields Sulfonamide (
    
    
    ).
  • Coupling (N-Acylation): Dissolve Sulfonamide in DMF. Add Carboxylic Acid (

    
    ), EDC·HCl (1.5 eq), and DMAP (1.2 eq).
    
  • Reaction: Stir at RT for 12h. The pKa of the NH drops significantly due to the flanking Carbonyl and Difluorosulfonyl groups.

  • Purification: Acidify to pH 3 and extract. The product is the bioisostere.[3][4][5][6]

Visualization: Synthesis & Validation Workflow

Workflow Start Start: Target Selection Branch_P Route A: DFMP (High Affinity Target) Start->Branch_P Branch_S Route B: DFMS (High Permeability Target) Start->Branch_S Step_P1 Zn-Mediated Coupling (Br-CF2-PO(OEt)2) Branch_P->Step_P1 Step_S1 Sulfonylation (Cl-SO2-CF2H) Branch_S->Step_S1 Step_P2 TMSBr Deprotection Step_P1->Step_P2 Test_pKa Validation 1: pKa Measurement (Titration / NMR) Step_P2->Test_pKa Step_S2 N-Acylation (EDC/DMAP) Step_S1->Step_S2 Step_S2->Test_pKa Test_Bind Validation 2: Binding Assay (SPR / FP) Test_pKa->Test_Bind

Figure 2: Parallel synthesis and validation workflow for phosphate bioisosteres.

References

  • PTP1B Inhibitors & DFMP vs DFMS Comparison

    • Title: PTP1B inhibitors: synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold.[1][2][7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2008).[2][7]

    • URL:[Link]

  • Physicochemical Properties of Fluorinated Phosphonates

    • Title: Fluorinated Phosphonates: Synthesis and Biomedical Application.[8]

    • Source: Chemical Reviews (2006).
    • URL:[Link]

  • Sulfonamide Bioisosterism

    • Title: Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies.[9]

    • Source: ChemMedChem (2012).[9]

    • URL:[Link]

  • Synthesis of Difluoromethylated Mimics

    • Title: New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics.[10][11]

    • Source: Chemistry – A European Journal (2016).
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Metabolic Stability of Fluorinated Phosphate Mimics in Liver Microsomes

For researchers at the forefront of drug discovery, particularly those developing nucleotide analogs, kinase inhibitors, and prodrugs, the phosphate functional group is both a cornerstone of biological activity and a sig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, particularly those developing nucleotide analogs, kinase inhibitors, and prodrugs, the phosphate functional group is both a cornerstone of biological activity and a significant metabolic liability. Its susceptibility to enzymatic cleavage by phosphatases can prematurely terminate a drug's action, leading to poor pharmacokinetic profiles. The strategic replacement of a phosphate with a more robust, non-hydrolyzable phosphonate mimic is a common tactic. However, even these mimics can be susceptible to oxidative metabolism on the carbon scaffold.

This guide provides an in-depth comparison of fluorinated versus non-fluorinated phosphate mimics, offering the experimental framework to validate the enhanced metabolic stability conferred by fluorination. We will delve into the causality behind experimental design, ensuring that the protocols described are self-validating systems for generating trustworthy and actionable data.

The Rationale: Why Fluorination is a Game-Changer for Phosphate Mimics

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance metabolic stability.[1] This is primarily due to two key principles:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism in the liver, often initiate degradation by abstracting a hydrogen atom.[2][3] Replacing a hydrogen at a metabolically vulnerable position with a fluorine atom can effectively "block" this enzymatic attack, slowing or preventing metabolism and thereby extending the compound's half-life.[1]

  • Altering Enzyme Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule. This can change how the molecule binds within the active site of a metabolizing enzyme, potentially reducing its affinity for the enzyme and thus decreasing the rate of metabolism.[2][4]

For phosphate mimics, which often contain alkyl or aryl groups attached to the phosphorus atom, these positions are susceptible to CYP-mediated oxidation. Fluorinating these "soft spots" is a rational approach to bolstering the entire molecule against metabolic degradation.

Experimental Framework: A Self-Validating Microsomal Stability Assay

The following protocol is designed not just to measure stability, but to build confidence in the results by including critical controls that differentiate between oxidative metabolism and other enzymatic degradation pathways.

Core Objective:

To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated phosphate mimic and its non-fluorinated counterpart using pooled human liver microsomes (HLM).

Experimental Design Logic:

The inclusion of a minus-cofactor (-NADPH) control is non-negotiable for this class of compounds. Liver microsomal preparations, while enriched in CYP enzymes, also contain other enzymes like esterases and phosphatases that can degrade molecules without the need for NADPH.[5][6] By running a parallel incubation without NADPH, we can isolate and quantify the contribution of these non-CYP enzymes to the compound's degradation. A significant loss of compound in the -NADPH condition points to hydrolytic instability, a critical finding that would be missed in a standard assay.

Detailed Experimental Protocol

1. Materials & Reagents:

  • Test Compounds: Fluorinated phosphate mimic and non-fluorinated analog (≥95% purity).

  • Control Compounds: High-clearance control (e.g., Verapamil, Diclofenac) and low-clearance control (e.g., Warfarin, Carbamazepine).

  • Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System):

    • Solution A: NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase.

    • Solution B: Magnesium Chloride (MgCl₂).

  • Reaction Termination Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analytes if possible but with a different mass.

  • Equipment: 96-well plates, multi-channel pipette, incubator/shaker (37°C), centrifuge, LC-MS/MS system.

2. Preparation of Solutions:

  • Compound Stock Solutions: Prepare 10 mM stock solutions of test and control compounds in DMSO.

  • Compound Working Solutions (100 µM): Dilute the 10 mM stock solutions in acetonitrile or a suitable organic solvent.

  • Microsomal Suspension (1 mg/mL): Thaw HLM on ice. Dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

3. Incubation Procedure:

  • Plate Setup: In a 96-well plate, add the required volume of phosphate buffer.

  • Add Microsomes: Add the microsomal suspension to the wells.

  • Add Test Compound: Add 1 µL of the 100 µM compound working solution to the appropriate wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. This allows the system to reach thermal equilibrium.

  • Initiate Reaction:

    • For +NADPH wells: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For -NADPH wells: Add an equivalent volume of pre-warmed phosphate buffer.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing 3-4 volumes of ice-cold acetonitrile with internal standard to terminate the reaction. The t=0 sample is taken immediately after adding the NADPH solution.

  • Protein Precipitation: After the final time point, vortex the termination plate and centrifuge at high speed (e.g., 4000 g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis prep_reagents Prepare Reagents (Buffer, Stocks, Microsomes) prep_plates Prepare Incubation & Termination Plates prep_reagents->prep_plates add_mix Add Microsomes & Test Compound to Plate prep_plates->add_mix pre_incubate Pre-incubate at 37°C add_mix->pre_incubate initiate Initiate Reaction (+/- NADPH) pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro microsomal stability assay.

Analytical Considerations: Quantifying Polar Phosphate Mimics

The simultaneous quantification of a polar, often negatively charged, phosphate mimic and its potentially more lipophilic metabolites or parent drug presents a significant bioanalytical challenge.[2] Standard reversed-phase LC columns may provide inadequate retention for the polar mimic.

Recommended LC-MS/MS Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase with a high organic content mobile phase, providing robust retention for analytes that are poorly retained in reversed-phase chromatography.[7]

  • Ion-Pairing Chromatography: This technique adds a hydrophobic counter-ion to the mobile phase, which pairs with the charged analyte, increasing its retention on a reversed-phase column.[8] However, ion-pairing reagents can be suppressive to the MS signal and may require dedicated columns.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for tunable selectivity to retain both the polar mimic and its less polar counterparts in a single run.

Method development should focus on achieving symmetric peak shapes, adequate retention, and separation from matrix components for both the fluorinated mimic and its non-fluorinated analog.

Data Analysis and Interpretation

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining: Normalize the data to the t=0 time point (considered 100%).

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

This CLint value represents the inherent ability of the liver enzymes to metabolize the drug, a key parameter for predicting in vivo hepatic clearance.

Illustrative Comparative Data

While specific datasets for direct comparisons of fluorinated phosphate mimics are often proprietary, the following table provides illustrative data representative of typical outcomes observed in such studies. This data demonstrates the significant improvement in metabolic stability achieved through strategic fluorination.

Compound IDDescriptionSite of Fluorinationt½ in HLM (+NADPH) (min)CLint (µL/min/mg protein)% Remaining at 60 min (-NADPH)
Cmpd-A Non-Fluorinated AnalogN/A12115.598%
Cmpd-B Fluorinated Mimic Metabolic "Soft Spot" > 120 < 5.8 97%
Verapamil High-Clearance ControlN/A8173.399%
Warfarin Low-Clearance ControlN/A1554.5101%

Interpretation of Illustrative Data:

  • Cmpd-A (Non-Fluorinated Analog): Shows rapid degradation (t½ = 12 min) and high intrinsic clearance, suggesting it would be quickly eliminated in vivo.

  • Cmpd-B (Fluorinated Mimic): Exhibits significantly enhanced stability (t½ > 120 min) and very low clearance. This is a direct result of blocking the metabolic soft spot with fluorine.

Visualization: Impact of Fluorination on Metabolism

This diagram illustrates how fluorination can block a primary metabolic pathway, thereby enhancing the stability of the molecule.

Caption: Fluorination blocks CYP450-mediated oxidation.

Conclusion and Trustworthiness

Validating the metabolic stability of fluorinated phosphate mimics requires a meticulously designed and controlled experimental approach. By incorporating essential controls, such as the exclusion of NADPH, researchers can confidently dissect the metabolic pathways and prove that fluorination provides a robust shield against oxidative degradation. The significant increase in half-life and corresponding decrease in intrinsic clearance for fluorinated analogs provide strong, data-driven evidence of their superior pharmacokinetic potential. This guide provides the framework for generating such high-quality, reliable data, enabling informed decisions in the critical path of drug development.

References

  • Browning, M. (2010). Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • Chromatography Today. (2024). Unlock sensitive oligonucleotide analysis with ion-pair-free HILIC. Available at: [Link]

  • Goyon, A., et al. (2023). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]

  • Bose, M. (2001). I. Synthesis and enzymatic evaluation of fluorinated phosphonate mimic. Doctoral Dissertations. Available at: [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

  • Järvinen, T., et al. (2007). Novel Cyclic Phosphate Prodrug Approach for Cytochrome P450-activated Drugs Containing an Alcohol Functionality. Pharmaceutical Research. Available at: [Link]

  • Sharma, A., & Goyal, S. (2020). Alkaline Phosphatase: An Overview. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Available at: [Link]

  • Dalvie, D., et al. (2012). Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance. Current Drug Metabolism. Available at: [Link]

  • Brown, H. S., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure of 4-Iodophenyl Difluoromethylphosphonate Complexes and Their Analogs

For Researchers, Scientists, and Drug Development Professionals While a definitive crystal structure for 4-iodophenyl difluoromethylphosphonate itself is not publicly available as of this guide's publication, we can infe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 4-iodophenyl difluoromethylphosphonate itself is not publicly available as of this guide's publication, we can infer its probable structural characteristics and compare them with experimentally determined structures of closely related iodo- and phosphonate-containing molecules. This comparative approach offers valuable insights into the expected hydrogen bonding, halogen bonding, and π-stacking interactions that are critical for crystal engineering and understanding structure-activity relationships (SAR).

Introduction: The Significance of the Difluoromethylphosphonate Moiety

The difluoromethylphosphonate group is a bioisostere of the phosphate group, offering enhanced stability and cell permeability, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents. The inclusion of an iodophenyl group introduces the potential for halogen bonding, a highly directional intermolecular interaction that can be exploited in crystal engineering to control solid-state packing and, consequently, the physicochemical properties of the material. A precise understanding of the three-dimensional arrangement of these molecules is therefore crucial for optimizing their biological activity and material properties.[1]

Inferred Crystal Structure of 4-Iodophenyl Difluoromethylphosphonate

Based on the analysis of analogous structures, we can postulate the key supramolecular synthons likely to be present in the crystal lattice of 4-iodophenyl difluoromethylphosphonate. The primary interactions governing the crystal packing are expected to be:

  • Hydrogen Bonding: The phosphonate group (P=O and P-OH) is a strong hydrogen bond acceptor and donor, respectively. It is highly probable that strong O-H···O=P hydrogen bonds would form, leading to the creation of dimers or extended chains, a common feature in phosphonic acid crystal structures.

  • Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with electron-rich atoms such as the oxygen of the phosphonate group. This I···O interaction could play a significant role in dictating the overall crystal packing.

  • π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

dot graph TD { A[4-Iodophenyl Difluoromethylphosphonate Molecule] --> B{Intermolecular Interactions}; B --> C[Hydrogen Bonding (O-H...O=P)]; B --> D[Halogen Bonding (C-I...O=P)]; B --> E[π-π Stacking]; C --> F[Dimers/Chains]; D --> G[3D Supramolecular Network]; E --> G; F --> G; }

Caption: Predicted intermolecular interactions in the crystal structure of 4-iodophenyl difluoromethylphosphonate.

Comparative Analysis with Structurally Related Compounds

To substantiate our inferences, we will now compare the expected structural features of 4-iodophenyl difluoromethylphosphonate with the experimentally determined crystal structures of two classes of related compounds: iodophenyl derivatives and α-aminophosphonates.

Case Study 1: N-(2-Iodophenyl)benzenesulfonamide

The crystal structure of N-(2-iodophenyl)benzenesulfonamide provides valuable insights into the interplay of hydrogen and halogen bonding involving an iodophenyl moiety.[2][3]

Key Structural Features:

  • Hydrogen Bonding: The molecules are linked into chains by N-H···O hydrogen bonds.[2][3]

  • π-π Interactions: The aromatic rings exhibit π-π stacking, contributing to the overall stability of the crystal lattice.[2]

  • Absence of Strong Halogen Bonding: Interestingly, in this particular structure, strong C-I···O halogen bonds are not the dominant packing force, with hydrogen bonding and π-stacking playing a more significant role.[2]

This case study highlights that while halogen bonding is a possibility, it is not always the primary directing force and can be in competition with other strong interactions like hydrogen bonding.

Case Study 2: α-Aminophosphonates

The crystal structures of various α-aminophosphonates reveal the dominant role of hydrogen bonding involving the phosphonate group.[4][5]

Key Structural Features:

  • Hydrogen Bonding: The crystal packing is dominated by N-H···O=P and C-H···O=P hydrogen bonds, often forming centrosymmetric dimers.[4][5]

  • Molecular Conformation: The conformation of the molecules is influenced by the steric bulk of the substituents on the α-carbon and the nitrogen atom.

These structures confirm the strong propensity of the phosphonate group to form robust hydrogen-bonded networks, which would likely be a defining feature in the crystal structure of 4-iodophenyl difluoromethylphosphonate.

Tabular Summary of Crystallographic Data

The following table summarizes the key crystallographic parameters and intermolecular interactions for the discussed analogous compounds. This allows for a direct comparison and aids in predicting the properties of the target compound.

CompoundSpace GroupKey Hydrogen BondsKey Halogen Bondsπ-π StackingReference
N-(2-Iodophenyl)benzenesulfonamide P2₁/cN-H···ONot prominentYes[2][3]
Diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate P2₁/nN-H···O=P, C-H···O=PC-H···BrYes[4]
Diethyl [(4-bromoanilino)(4-ethynylphenyl) methyl] phosphonate P-1N-H···O=PC-H···BrYes[5]

Experimental Protocols

For researchers aiming to obtain crystals of 4-iodophenyl difluoromethylphosphonate or its complexes, the following general experimental workflow is recommended.

Synthesis of Aryl Difluoromethylphosphonates

A common method for the synthesis of aryl difluoromethylphosphonates involves the CuBr-mediated cross-coupling reaction of [(diethoxyphosphinyl)difluoromethyl]zinc bromide with aryl iodides.[6]

Step-by-Step Protocol:

  • Preparation of the Zinc Reagent: Prepare [(diethoxyphosphinyl)difluoromethyl]zinc bromide from the corresponding bromodifluoromethylphosphonate and zinc dust.

  • Cross-Coupling Reaction: In a dry, inert atmosphere, dissolve the 4-iodoaniline and a palladium catalyst in a suitable solvent (e.g., THF).

  • Add the prepared zinc reagent to the reaction mixture.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

dot graph TD { subgraph Synthesis A[4-Iodoaniline] --> C{Cross-Coupling}; B[[(Diethoxyphosphinyl)difluoromethyl]zinc bromide] --> C; C --> D[4-Iodophenyl Difluoromethylphosphonate]; end subgraph Crystallization D --> E{Solvent Screening}; E --> F[Vapor Diffusion / Slow Evaporation]; F --> G[Single Crystals]; end subgraph Analysis G --> H[X-ray Diffraction]; H --> I[Crystal Structure Determination]; end }

Caption: General workflow for the synthesis and crystal structure analysis.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and mount them for X-ray diffraction analysis.

Conclusion and Future Outlook

This guide has provided a comprehensive comparative analysis of the anticipated crystal structure of 4-iodophenyl difluoromethylphosphonate and its complexes, drawing on data from structurally related compounds. The interplay of strong hydrogen bonds from the phosphonate group and potential halogen bonding and π-stacking from the iodophenyl moiety is expected to create a rich and complex supramolecular architecture.

The experimental protocols provided offer a starting point for the synthesis and crystallization of this and related compounds. Future experimental determination of the crystal structure of 4-iodophenyl difluoromethylphosphonate will be invaluable in validating the predictions made in this guide and will further our understanding of the non-covalent interactions that govern the solid-state properties of these important molecules. This knowledge will undoubtedly accelerate the design of new drugs and materials with tailored properties.

References

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structures, Hirshfeld surface analysis, and DFT studies of three α-aminophosphonates. (2021). Journal of Molecular Structure.
  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Crystal structures of 7 (left, CCDC 1884404) and 8 (right, CCDC...). ResearchGate. [Link]

  • Crystal structures of complexes 1 and 2 (CCDC codes 2279524 and...). ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • Synthesis of aryl(difluoromethylenephosphonates) via electrophilic fluorination of α-carbanions of benzylic phosphonates with N-fluorobenzenesulfonimide. (1998). The Journal of Organic Chemistry.
  • New Directions in Metal Phosphonate and Phosphinate Chemistry. (2020). Crystals. [Link]

  • Chemical structures of phosphinate, phosphonate, and phosphate. ResearchGate. [Link]

  • (PDF) The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. ResearchGate. [Link]

  • (PDF) Synthesis and structural characterization of four related α-phosphonates. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Diethyl difluoro(4-iodophenyl)methylphosphonate

Executive Summary & Immediate Action Card Compound: Diethyl difluoro(4-iodophenyl)methylphosphonate CAS: 156017-41-3 Formula: C₁₁H₁₄F₂IO₃P Waste Classification: Halogenated Organophosphorus Waste This guide defines the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Compound: Diethyl difluoro(4-iodophenyl)methylphosphonate CAS: 156017-41-3 Formula: C₁₁H₁₄F₂IO₃P Waste Classification: Halogenated Organophosphorus Waste

This guide defines the operational protocols for the safe containment and disposal of Diethyl difluoro(4-iodophenyl)methylphosphonate. Due to the presence of iodine , fluorine , and phosphorus , this compound requires strict segregation from non-halogenated waste streams to prevent damage to standard incinerators and to ensure regulatory compliance (RCRA/EPA).

🚨 Emergency Spill Response (Immediate)
ScenarioAction Protocol
Minor Spill (<10 g/mL) 1. Evacuate immediate area of unnecessary personnel.2. Don PPE (Nitrile gloves, safety goggles, lab coat).3. Absorb with inert material (Vermiculite or Sand).[1][2] DO NOT use sawdust (fire risk with potential oxidizers).4. Scoop into a wide-mouth HDPE jar labeled "Hazardous Waste - Halogenated Solid/Sludge".
Skin Contact Wash with soap and water for 15 minutes. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][3][4][5] Seek medical attention immediately.

Chemical Profile & Hazard Identification

Understanding the molecular structure is vital for determining the disposal pathway. This compound is not merely "organic waste"; it is a multi-hazard precursor.

  • Diethyl Phosphonate Group: Upon combustion, generates Phosphorus Pentoxide (

    
    ), a corrosive desiccant that damages standard furnace linings.
    
  • Difluoromethyl Group (

    
    ):  Extremely stable C-F bonds. Incomplete combustion generates Hydrogen Fluoride (HF), necessitating incinerators with caustic scrubbers.
    
  • Iodophenyl Group: Releases Iodine (

    
    ) or Hydrogen Iodide (HI) gas upon thermal decomposition. Iodine is a heavy halogen that can pass through standard filtration if not specifically trapped.
    
Quantitative Data Summary
PropertyValueOperational Implication
Molecular Weight 390.1 g/mol High mass implies significant ash/residue potential.
Physical State Liquid/Low-melting SolidMay require dissolution in solvent for transfer.
Reactivity Hydrolysis-susceptibleKeep away from strong bases and moisture during storage to prevent pressure buildup in waste containers.
Flash Point >110°C (Predicted)Classifies as "Combustible" rather than "Flammable" for transport, but still fuel for incineration.

Pre-Disposal Stabilization & Segregation

Core Directive: Never mix this compound with "General Organic Waste" or "Non-Halogenated Solvents."

Step 1: Waste Stream Characterization

You must classify this waste as Halogenated Organic Waste .

  • Why? Commercial disposal facilities use different kilns for halogenated waste. Sending this to a non-halogenated stream can result in the release of corrosive HF and HI gases, violating emission permits and damaging infrastructure.

Step 2: Chemical Segregation Protocol
  • Compatible Solvents for Rinsing: Dichloromethane (DCM), Chloroform, or Ethyl Acetate.

  • Incompatible Streams:

    • Aqueous Basic Waste: (e.g., NaOH) – Will cause rapid hydrolysis, generating heat and pressure.

    • Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of violent reaction and iodine release.

Step 3: Packaging
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk from potential hydrolysis products).

  • Labeling: Must explicitly state:

    • "Halogenated Organic Waste"

    • "Contains: Organophosphonates, Iodine, Fluorine"

    • "Warning: Potential HF/HI generation on fire"

Disposal Workflow: From Bench to Incinerator

This workflow ensures a self-validating chain of custody.

DisposalWorkflow Start Waste Generation (Diethyl difluoro(4-iodophenyl)methylphosphonate) Segregation Segregation: Isolate in Halogenated Waste Stream Start->Segregation Identify Hazards SolventChoice Solvent Rinse: Use DCM or Ethyl Acetate Segregation->SolventChoice Cleaning Glassware Container Packaging: HDPE Carboy / Glass Bottle SolventChoice->Container Transfer Labeling Labeling: 'Halogenated Organophosphorus' (List F, I, P content) Container->Labeling Mandatory Storage Satellite Accumulation Area: Secondary Containment Labeling->Storage Wait for Pickup Pickup EHS / Waste Vendor Pickup Storage->Pickup Manifest Creation Incineration Final Disposal: High-Temp Incineration (w/ HF & P2O5 Scrubbers) Pickup->Incineration Off-site

Figure 1: Cradle-to-Grave Disposal Workflow. This logic gate ensures the material never enters an incompatible waste stream.

Detailed Methodology
  • Collection: Collect all mother liquors, rinsates, and solid residues in a dedicated "Halogenated" waste container.

  • Neutralization (Optional but Recommended for Large Quantities): If you have >100g of pure material, consult your EHS officer. It may be safer to dilute the material in a combustible solvent (like acetone or ethanol) to <10% concentration to moderate the burn rate in the incinerator.

  • Manifesting: When filling out the waste manifest for the disposal vendor (e.g., Veolia, Clean Harbors), use the following profile:

    • Chemical Name: Waste Organophosphorus Compound, Solid/Liquid, N.O.S. (Diethyl difluoro(4-iodophenyl)methylphosphonate).[6][7][8][9]

    • Hazards: Irritant, Halogenated.[1]

    • Codes: Check for D022 (Chloroform) if used as solvent, otherwise generally "Non-RCRA Regulated Hazardous Waste" (unless characteristic), but contractually regulated as Halogenated.

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal operation in the US and EU.

US EPA (RCRA)
  • Waste Code: This specific molecule is not P-listed or U-listed.

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001) or Corrosive (D002) in its pure form, but waste mixtures often do.

  • Halogen Requirement: Under 40 CFR 264.343, incinerators burning hazardous waste with >0.5% halogens must remove 99% of hydrogen halides. You must declare the halogen content.

European Waste Codes (EWC)
  • Code 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Scientific Rationale for Incineration

Why can't we chemically neutralize this in the lab?

  • C-F Bond Stability: The difluoromethyl group is chemically robust. Standard acid/base hydrolysis will cleave the phosphonate esters (releasing ethanol) but will likely leave the C-F and C-I bonds intact.

  • Toxic Byproducts: Chemical oxidation could liberate free Iodine (

    
    ), creating an inhalation hazard in the lab.
    
  • Professional Incineration: This is the only method that guarantees complete mineralization.

    • Temperature: >1100°C.

    • Residence Time: >2 seconds.

    • Scrubbing:

      • 
         (Removes Fluorine)
        
      • 
         (Removes Iodine)
        
      • 
         (Removes Phosphorus)
        

References

  • PubChem. (n.d.). Diethyl (difluoro(4-iodophenyl)methyl)phosphonate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Hazardous Waste Combustion: Incinerators and Cement Kilns. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Diethyl difluoro(4-iodophenyl)methylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl difluoro(4-iodophenyl)methylphosphonate
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